The following table summarizes experimental data for esters with structures and lipophilicity similar to octyl decanoate, which can help in estimating its behavior. The data is sourced from a study investigating membrane cholesterol activation [1].
| Compound Name | Formula (if given) | Approximate Potency (μM) | Calculated logP (ClogP) |
|---|---|---|---|
| Methyl heptanoate | - | 1080 | 2.83 [1] |
| Methyl octanoate | - | 450 | 3.36 [1] |
These findings indicate that lipophilicity is a major factor influencing a compound's behavior in membrane systems, with potency generally increasing with ClogP up to a point, then declining for compounds with long carbon chains (>10 carbons) [1]. This compound (C18H36O2) has a much longer carbon chain than the esters listed, suggesting its solubility in DMSO, while likely, must be confirmed experimentally due to its high molecular weight and lipophilicity.
For reliable, quantitative results, you can adapt the following robust NMR-based protocol used for fragment-based screening [2].
Diagram of the DMSO solubility assessment workflow [2].
Key Materials and Steps [2]:
This table consolidates the fundamental identifying information and quantitative data for Octyl Decanoate.
| Property | Value |
|---|---|
| CAS Number | 2306-92-5 [1] [2] [3] |
| Molecular Formula | C₁₈H₃₆O₂ [1] [3] |
| Molecular Weight | 284.48 g/mol [1] [3] |
| Boiling Point | 334.0 - 336.0 °C [2] |
| Flash Point | 158.33 °C [2] |
| Density | 0.864 g/cm³ [1] |
| Reported LogP | 7.67 [3] (also reported as 7.918 [2] and 6.03080 [1]) |
| Synonyms | Octyl Caprate, Decanoic acid, octyl ester [1] [2] [3] |
The n-octanol/water partition coefficient (LogP) is a crucial parameter in scientific research that measures a compound's lipophilicity [4]. It is defined as the ratio of a compound's concentration in the n-octanol phase to its concentration in the water phase at equilibrium [4].
This section outlines the general principles behind common methods for determining and predicting logP values.
While specific protocols for this compound were not detailed in the search results, the general workflow for determining logP involves creating a biphasic system of n-octanol and water that is saturated with each other [4]. The compound is introduced, the system is agitated to reach equilibrium, and the concentrations in each phase are measured. High-Performance Liquid Chromatography (HPLC) is a standard technique for such analyses [3].
The diagram below illustrates the logical workflow for determining LogP, moving from experimental measurement to data application.
For compounds where experimental measurement is difficult, or for high-throughput screening, computational models are widely used [5]. These include:
The following method, adapted from an application note, can be used for the analysis of this compound [3].
| Parameter | Specification |
|---|---|
| Objective | Analysis of this compound by Reverse Phase (RP) HPLC [3]. |
| HPLC Column | Newcrom R1 (or equivalent reverse-phase column with low silanol activity) [3]. |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid [3]. |
| MS-Compatibility | For mass spectrometry applications, replace Phosphoric Acid with Formic Acid [3]. |
| Scale & Application | The method is scalable and can be adapted for fast UPLC or for the preparative isolation of impurities [3]. |
The varying reported LogP values for this compound (7.67 [3], 7.918 [2], and 6.03 [1]) highlight critical considerations for your work:
The table below summarizes the available data for octyl decanoate (CAS No. 2306-92-5) from the search results.
| Property | Value | Source |
|---|---|---|
| CAS Number | 2306-92-5 | [1] [2] |
| Molecular Formula | C₁₈H₃₆O₂ | [1] [2] |
| Molecular Weight | 284.48 g/mol | [1] [2] |
| Density | 0.864 g/cm³ | [1] |
| Boiling Point | 334.7 °C @ 760 mmHg | [1] |
| Flash Point | 158.5 °C (317 °F) | [1] [2] |
| Vapor Pressure | 0.000126 mmHg @ 25°C | [1] [2] |
| logP (o/w) | 6.03 - 7.92 (est.) | [1] [2] |
| Water Solubility | 0.00371 mg/L @ 25 °C (est.) | [2] |
| Odor Description | Mild, fatty, waxy | [2] |
A specific hazard classification for this compound was not found in the search results [2]. The available toxicology data is also limited, with entries for oral, dermal, and inhalation toxicity listed as "Not determined" [2].
While direct data on this compound is scarce, the search results provide insights into the toxicity mechanisms of its components, octanoic (C8) and decanoic (C10) acids, which may inform safety considerations.
The diagram below illustrates the general toxicity mechanism of medium-chain fatty acids like octanoic and decanoic acid on a cell.
For a comprehensive safety profile, you may need to conduct testing. Here are standard protocols you can adapt for this compound, based on common practices.
In Vitro Cytotoxicity Assessment (MTT Assay)
Membrane Permeabilization Assay
Antimicrobial Activity Testing (MIC Determination)
The information available is insufficient for a complete safety assessment. For research and development purposes, it is highly recommended to:
Octyl decanoate is a valuable ester compound with significant applications across cosmetic, food, and pharmaceutical industries due to its excellent emollient properties and stable characteristics. This ester belongs to the family of medium-chain fatty acid esters that are particularly prized in formulation chemistry for their spreadability and non-greasy feel. Traditional chemical synthesis methods for esters like this compound typically require high temperatures, aggressive chemical catalysts, and generate undesirable byproducts, resulting in complex purification requirements and environmental concerns. In contrast, enzymatic synthesis using immobilized lipases offers a sustainable alternative that operates under milder conditions with higher specificity and reduced environmental impact [1].
The movement toward green chemistry principles in industrial processes has accelerated interest in biocatalytic approaches for ester synthesis. Enzymatic methods align with multiple principles of green chemistry, including waste reduction, use of safer solvents, and designing more energy-efficient processes. Solvent-free systems (SFS) represent a particularly promising approach where the reaction medium consists solely of the substrates, increasing volumetric productivity while eliminating concerns about solvent residues and toxicity [2]. This application note provides detailed protocols and optimization strategies for the efficient enzymatic synthesis of this compound using immobilized lipases in solvent-free systems, offering researchers and industrial scientists a practical framework for implementing this sustainable technology.
Table 1: Commercial Immobilized Lipases for this compound Synthesis
| Enzyme Name | Source Microorganism | Immobilization Support | Specific Properties |
|---|---|---|---|
| Novozym 435 | Candida antarctica lipase B | Macroporous acrylic resin | Non-specific, thermostable (up to 100°C+) |
| Lipozyme RM IM | Rhizomucor miehei | Anion exchange resin | sn-1,3 specific, good stability at moderate temperatures |
| Lipozyme TL IM | Thermomyces lanuginosus | Silica granules | sn-1,3 specific, thermostable (up to 65°C) |
| Amano Lipase PS | Burkholderia cepacia | Ceramic particles | Broad specificity for acids and alcohols |
Reactor Setup: Charge the batch reactor with decanoic acid and 1-octanol in the predetermined optimal molar ratio of 1:1.2 to 1:1.5 (acid:alcohol). For initial optimization, a 100mmol scale reaction is recommended.
Temperature Equilibrium: Heat the mixture to the reaction temperature of 50-60°C with continuous stirring at 200-300rpm to ensure complete melting and mixing of substrates.
Enzyme Addition: Add the predetermined amount of immobilized lipase (typically 5-10% by weight of total substrates) to initiate the reaction. Record this time as T~0~.
Water Management: For reactions requiring water removal, connect the Dean-Stark apparatus or apply controlled vacuum to remove reaction water. Alternatively, include molecular sieves (10-20% w/w of total substrates) in the reaction mixture.
Reaction Monitoring: Withdraw periodic samples (approximately 100μL every 30-60 minutes) for conversion analysis. Dilute samples appropriately with solvent and analyze by GC or HPLC.
Reaction Termination: After reaching the desired conversion (typically 8-24 hours), separate the enzyme by simple filtration for potential reuse. Recover the enzyme beads when conversion plateaus or reaches >95%.
Product Recovery: Separate the crude ester from unreacted substrates and byproducts through liquid-liquid extraction or short-path distillation. The typical yield of purified this compound should exceed 90% under optimized conditions.
Analysis and Characterization: Confirm product identity and purity through GC-MS, FTIR, and NMR spectroscopy. Compare against authentic standards when available.
GC Analysis Conditions:
Conversion Calculation:
Where [Acid]ₜ is acid concentration at time t and [Acid]₀ is initial acid concentration.
The Substrate-Enzyme Relation (SER) provides a mathematical framework for optimizing solvent-free enzymatic esterifications by correlating substrate masses and biocatalyst loading [2]. The SER is calculated as follows:
Where m_alcohol and m_acid represent the masses of alcohol and acid, respectively, and m_biocatalyst represents the mass of immobilized enzyme.
For medium-chain esters like this compound, optimal SER values typically range between 0 and 65, with the most efficient range for high conversions (>90%) falling between 4 and 20. This range balances the thermodynamic requirements of the reaction with kinetic considerations of enzyme activity.
Table 2: Optimization Parameters for this compound Synthesis
| Parameter | Recommended Range | Optimal Value | Effect on Reaction |
|---|---|---|---|
| Acid:Alcohol molar ratio | 1:1 - 1:2 | 1:1.2 - 1:1.5 | Higher alcohol ratios shift equilibrium toward synthesis but may inhibit enzyme at high concentrations |
| Biocatalyst loading | 2-15% (w/w of substrates) | 5-10% (w/w of substrates) | Higher loading increases reaction rate but adds cost; optimal balance needed |
| Temperature | 45-70°C | 50-60°C | Higher temperatures increase rate but may compromise enzyme stability |
| Water management | None, molecular sieves, or vacuum | Molecular sieves (10-20% w/w) | Water removal shifts equilibrium toward synthesis but complete dehydration may affect enzyme hydration layer |
| Reaction time | 4-24 hours | 8-12 hours | Time required to reach >90% conversion under optimal conditions |
| Agitation speed | 200-400 rpm | 250-300 rpm | Sufficient to minimize external mass transfer limitations without damaging enzyme beads |
A systematic approach to optimization should evaluate the interaction effects between acid:alcohol molar ratio and biocatalyst loading. While traditional one-variable-at-a-time approaches can identify gross trends, response surface methodology (RSM) provides a more comprehensive understanding of parameter interactions. However, for rapid optimization, the SER tool offers a simplified yet effective approach [2].
Validation experiments should confirm that predicted optimal conditions indeed produce conversions exceeding 90%. For this compound synthesis, the following typical results should be expected under optimized conditions:
Table 3: Expected Conversion Under Optimized SER Conditions
| SER Value | Acid:Alcohol Ratio | Biocatalyst Loading | Expected Conversion | Time to Reach Equilibrium |
|---|---|---|---|---|
| 0-5 | 1:1 - 1:1.2 | 8-10% | 85-92% | 10-12 hours |
| 5-15 | 1:1.2 - 1:1.4 | 6-8% | 92-97% | 8-10 hours |
| 15-25 | 1:1.4 - 1:1.6 | 4-6% | 90-95% | 10-14 hours |
| >25 | >1:1.6 | <4% | <85% | >16 hours |
For industrial implementation, several factors require careful consideration beyond laboratory optimization:
Mass transfer limitations: As reactor scale increases, ensure adequate mixing to maintain suspension of immobilized enzyme particles without causing excessive shear damage.
Water removal efficiency: At larger scales, implement efficient water removal systems such as thin-film evaporators or continuous molecular sieve columns to maintain favorable reaction equilibrium.
Thermal management: Ensure efficient heat transfer to maintain optimal temperature throughout the reaction mass, as the esterification reaction is mildly exothermic.
Downstream processing: Design efficient filtration systems for enzyme recovery and purification protocols for separation of this compound from unreacted substrates.
Immobilized lipases typically maintain activity through multiple reaction cycles:
The following diagrams illustrate the synthetic pathway and optimization workflow for this compound synthesis using Graphviz DOT language:
Figure 1: Enzymatic Synthesis Pathway for this compound. This diagram illustrates the catalytic esterification reaction between decanoic acid and 1-octanol facilitated by immobilized lipase under controlled temperature conditions.
Figure 2: Optimization Workflow Using Substrate-Enzyme Relation (SER). This workflow demonstrates the systematic approach to optimizing reaction conditions through SER calculation and parameter adjustment to achieve high conversion yields.
This compound possesses significant commercial value across multiple industries. In cosmetic and personal care formulations, it functions as an exceptional emollient with non-greasy skin feel, high spreadability, and good oxidative stability. These properties make it ideal for luxury skin care products, sunscreens, and color cosmetics [3] [1]. The compound's ability to enhance product texture while maintaining favorable sensory characteristics has established its position in high-value formulations.
In the food industry, this compound serves as a flavoring agent, contributing fruity and sweet notes to various consumable products. Its use as a food-grade emulsifier and stabilizer further expands its applications in processed foods and beverages [3]. The pharmaceutical industry utilizes this compound as an excipient in topical formulations and drug delivery systems, leveraging its solubilizing properties and biocompatibility. The global market for ester compounds in these sectors continues to grow, with increasing preference for bio-based and sustainably produced ingredients driving innovation in enzymatic synthesis methods [3] [1].
The enzymatic synthesis of this compound using immobilized lipases in solvent-free systems represents a sustainable and efficient alternative to conventional chemical synthesis. This application note provides comprehensive protocols and optimization strategies that enable researchers to implement this green chemistry approach with predictable outcomes. The Substrate-Enzyme Relation (SER) framework offers a particularly valuable tool for rapid optimization, reducing experimental requirements while maintaining high conversion yields.
As industrial biotechnology continues to advance, enzymatic processes are poised to play an increasingly significant role in specialty chemical manufacturing. The methodology outlined here for this compound synthesis can be adapted to other valuable esters, contributing to the development of more sustainable manufacturing platforms across multiple industries. Future developments in enzyme engineering, reactor design, and process intensification will further enhance the economic viability and sustainability of these biocatalytic approaches.
The solvent-free system (SFS) represents a green chemistry approach to ester synthesis that eliminates traditional organic solvents, offering enhanced volumetric productivity and reduced environmental impact. This methodology aligns with sustainable chemistry principles by minimizing hazardous waste generation and simplifying downstream processing [1]. In SFS, the reaction medium consists solely of substrates—typically a carboxylic acid and alcohol—which undergo enzymatic transformation into desired ester products. For pharmaceutical and cosmetic applications, SFS provides particular advantages in producing high-purity flavor esters and emollient compounds like octyl decanoate without solvent residues that could compromise product safety or regulatory approval.
The synthesis of this compound exemplifies the green chemistry advantages of biocatalytic esterification. This compound is a mid-chain ester with applications as emollient in cosmetic formulations and flavor compound in food and pharmaceutical products. Traditional chemical synthesis routes often require acidic catalysts and organic solvents that generate toxic byproducts and complicate purification. In contrast, enzymatic synthesis using immobilized lipases under solvent-free conditions offers high selectivity, mild reaction conditions, and elimination of solvent removal steps, making it particularly suitable for heat-sensitive compounds and products destined for human application [1] [2].
The synthesis of this compound via enzymatic transesterification follows a ping-pong bi-bi mechanism characteristic of immobilized lipases. This mechanism proceeds through acyl-enzyme intermediates with competitive inhibition by both alcohol substrates and reaction products. The mechanism begins with the nucleophilic attack by the serine residue in the enzyme's active site on the carbonyl carbon of the vinyl decanoate, forming a tetrahedral intermediate that collapses into an acyl-enzyme complex while releasing vinyl alcohol, which tautomerizes to acetaldehyde. The alcohol substrate (octanol) then enters the active site, deprotonated by the histidine residue in the catalytic triad, and attacks the acyl-enzyme complex, forming another tetrahedral intermediate that subsequently collapses to release the ester product (this compound) and regenerate the free enzyme [1] [2].
Table 1: Recommended Immobilized Lipases for this compound Synthesis
| Lipase Source | Immobilization Support | Operational Stability | Specific Activity (U/mg) | Optimal Temperature Range |
|---|---|---|---|---|
| Candida antarctica B | Acrylic resin (Novozym 435) | >95% after 10 cycles | ~10,000 U/g | 40-70°C |
| Rhizopus oryzae | Silica gel | >95% after 5 cycles | ~120 U/mg protein | 30-40°C |
| Thermomyces lanuginosus | Silica gel | >90% after 8 cycles | ~8,000 U/g | 45-75°C |
The selection of appropriate immobilized lipases represents a critical parameter for successful solvent-free synthesis. Novozym 435 (Candida antarctica lipase B immobilized on acrylic resin) has demonstrated exceptional performance in solvent-free esterification reactions due to its high thermal stability, excellent activity toward mid-chain fatty acids, and tolerance to substrate excess [1]. Experimental studies indicate that lipases from Rhizopus oryzae immobilized on silica also show significant potential, particularly for reactions conducted at moderate temperatures (30-40°C) where thermosensitive compounds require milder processing conditions [2]. The immobilization matrix significantly influences enzyme performance by affecting substrate diffusion rates, water management within the catalyst particle, and operational stability under solvent-free conditions.
The following diagram illustrates the enzymatic transesterification mechanism for this compound synthesis:
The Substrate-Enzyme Relation (SER) represents a mathematical optimization tool specifically developed for solvent-free enzymatic esterification systems. SER provides a systematic approach to balancing substrate ratios and catalyst loading, defined by the equation:
SER = (m_alcohol - m_acid) / m_biocatalyst
where m_alcohol and m_acid represent the masses of alcohol and acid substrates, respectively, and m_biocatalyst represents the mass of immobilized enzyme [1]. This relationship correlates reaction thermodynamics with kinetic parameters, allowing researchers to predict optimal conditions with reduced experimental iterations. For mid-chain esters like this compound, SER values between 4 and 20 typically yield conversions exceeding 90%, balancing substrate excess with practical biocatalyst loadings [1].
The SER approach addresses the dynamic nature of solvent-free systems where the reaction medium transforms from initially homogeneous substrates to a mixture of product, excess substrate, and water. This transformation creates a changing microenvironment around the immobilized enzyme that significantly impacts catalytic efficiency. Through analysis of 39 different solvent-free enzymatic esterifications, researchers validated that SER values between 0 and 65 generally correspond to high conversion ranges, with optimal values dependent on the specific chain lengths of acid and alcohol substrates [1].
Table 2: SER Optimization Parameters for Mid-Chain Esters (C8-C12)
| Parameter | Low SER Range (0-5) | Medium SER Range (5-20) | High SER Range (20-65) |
|---|---|---|---|
| Acid:Alcohol Ratio | 1:1 - 1:1.2 | 1:1.2 - 1:1.5 | 1:1.5 - 1:3 |
| Biocatalyst Loading | 5-10% | 3-5% | 1-3% |
| Expected Conversion | 85-92% | 90-96% | 80-90% |
| Reaction Time | 4-8 hours | 6-12 hours | 8-24 hours |
| Water Management | Required | Recommended | Critical |
For this compound synthesis, the medium SER range typically provides the optimal balance between reaction rate and conversion yield. This range utilizes moderate alcohol excess (1.2:1 to 1.5:1 molar ratio of octanol to decanoic acid) with biocatalyst loadings of 3-5% w/w relative to total substrates. These conditions maintain substrate fluidity while minimizing alcohol inhibition effects that can occur at higher concentrations [1]. The following diagram illustrates the workflow for SER-based optimization:
Materials Required:
Equipment Required:
Reaction Setup: Weigh 3.44 g (20 mmol) of decanoic acid and 3.85 g (30 mmol) of octanol into a 25 mL screw-capped vial. The molar ratio of 1:1.5 (acid:alcohol) provides optimal SER conditions for mid-chain esters. Add 0.36 g (approximately 5% w/w of total substrates) of immobilized lipase (Novozym 435). For reactions using transesterification, replace decanoic acid with equimolar vinyl decanoate (4.12 g, 20 mmol) and adjust octanol to 1:1 molar ratio [2].
Water Management: Add 100 mg of activated 3Å molecular sieves per gram of reaction mixture to control water activity. Alternatively, maintain 0.2% v/v added water for lipases requiring hydration for optimal activity, particularly when using silica-immobilized enzymes [2].
Reaction Conditions: Place the reaction vessel in an orbital shaker at 200 rpm and maintain temperature at 45°C for Novozym 435 or 35°C for Rhizopus oryzae lipase. Flush the headspace with nitrogen before sealing to create an oxygen-free environment that enhances enzyme stability. Continue the reaction for 8-12 hours, monitoring conversion periodically by GC analysis [1] [2].
Sampling and Analysis: At predetermined intervals, withdraw 50 μL aliquots of the reaction mixture using a microsyringe. Dilute samples 10-fold with n-hexane, centrifuge at 1747 × g for 10 minutes to remove enzyme particles, and analyze the supernatant by GC [2].
Product Recovery: After reaching target conversion (typically >90%), separate the immobilized enzyme by filtration through a sintered glass funnel (pore size 10-16 μm). Wash the enzyme with n-hexane for potential reuse. Concentrate the filtrate under reduced pressure (40°C, 100 mbar) to remove excess alcohol, yielding this compound as a clear, colorless liquid.
Enzyme Reusability: Wash the recovered immobilized enzyme with tert-butyl alcohol followed by n-hexane, dry under vacuum (25°C, 50 mbar for 2 hours), and store in a desiccator at 4°C until reuse. Evaluate residual activity using standard p-nitrophenyl palmitate (p-NPP) assay [2].
Table 3: Optimization Parameters for this compound Synthesis
| Parameter | Recommended Range | Optimal Value | Effect on Conversion |
|---|---|---|---|
| Temperature | 35-60°C | 45°C | Increase of ~25% from 35°C to 45°C, then plateaus |
| Agitation Speed | 150-250 rpm | 200 rpm | Critical for mass transfer; minimal improvement above 200 rpm |
| Biocatalyst Loading | 3-7% (w/w) | 5% (w/w) | Near-linear increase to 5%, then diminishing returns |
| Acid:Alcohol Ratio | 1:1 - 1:2 | 1:1.5 | Maximum conversion at 1:1.5 for direct esterification |
| Reaction Time | 6-24 hours | 10 hours | >90% conversion typically achieved within 8-12 hours |
| Water Content | 0.1-0.5% (v/v) | 0.2% (v/v) | Enzyme-dependent; critical for hydration without hydrolysis |
This compound Analysis: Utilize an Agilent 6820 Gas Chromatograph or equivalent system equipped with FID detector and capillary column (DB-WAX, 30 m × 0.25 mm × 0.25 μm). Set the initial oven temperature to 60°C (hold 1 min), ramp to 220°C at 10°C/min, then to 240°C at 5°C/min (hold 5 min). Maintain injector and detector temperatures at 250°C and 265°C, respectively. Use nitrogen as carrier gas at constant pressure of 4 kg/cm². The retention time for this compound is typically 12-14 minutes under these conditions [2].
Conversion Calculation: Determine molar conversion by comparing sample peak areas with calibration curves of authentic standards. Calculate percentage conversion using the formula: Conversion (%) = (Area_{ester} / Area_{total}) × 100 For direct esterification, monitor the decrease in acid substrate or increase in ester product. For transesterification, follow the disappearance of vinyl decanoate and appearance of this compound [2].
Successful synthesis of this compound can be confirmed by:
The final product typically appears as a clear colorless liquid with characteristic mild, waxy odor. Purity exceeding 98% can be achieved through optimized solvent-free synthesis with appropriate downstream processing.
Low Conversion Yields: Should conversion remain below 80% after 12 hours, verify enzyme activity using p-NPP assay. Pretreat immobilized enzyme with 0.2% v/v water for 1 hour before reaction to optimize hydration state. Increase alcohol ratio to 1:2 (acid:alcohol) to shift equilibrium toward synthesis [1].
Enzyme Deactivation: Monitor enzyme stability across multiple batches. If activity drops below 80% after three cycles, reduce reaction temperature by 5°C and ensure complete removal of product residues between cycles through thorough washing with tert-butyl alcohol [2].
Water Management Issues: Excess water promotes hydrolysis, while insufficient water causes enzyme dehydration. Maintain strict control at 0.2% v/v added water for most immobilized lipases. For particularly hydrophilic supports, increase to 0.3% v/v [2].
Viscosity Problems: With long-chain substrates, reaction medium viscosity may increase, reducing mass transfer. Slightly increase agitation to 225 rpm or raise temperature by 5°C to reduce viscosity while monitoring enzyme stability [1].
For pilot-scale production (100 g to 1 kg batches), implement the following modifications:
The solvent-free enzymatic synthesis of this compound represents a sustainable alternative to conventional chemical processes, offering high selectivity, minimal waste generation, and excellent product properties for pharmaceutical and cosmetic applications.
Solvent-free enzymatic esterification represents a green chemistry approach that aligns with the principles of sustainable pharmaceutical manufacturing. The synthesis of octyl decanoate, a medium-chain ester with applications in drug formulation and delivery systems, can be efficiently catalyzed by Novozym 435, the commercially available immobilized lipase B from Candida antarctica. This biocatalytic process eliminates the need for organic solvents, reducing environmental impact and simplifying downstream purification processes while maintaining high regioselectivity and enzymatic stability. The solvent-free system increases volumetric productivity and avoids complex downstream processing and hazardous waste generation, making it particularly valuable for pharmaceutical applications where solvent residues must be strictly controlled [1].
Novozym 435 consists of lipase B from Candida antarctica immobilized on a macroporous acrylic resin (Lewatit VP OC 1600) via interfacial activation. This immobilization approach enables enzyme recovery and reuse while enhancing stability, activity, and selectivity under various reaction conditions. The catalyst's robustness allows it to function effectively in the unique environment of solvent-free systems where substrates themselves form the reaction medium, creating a dynamic system that transitions from an initial substrate mixture to a final product-rich medium [1] [2]. For researchers in drug development, this synthesis methodology offers a sustainable alternative to conventional chemical catalysis, with the additional benefit of operating under mild conditions that preserve heat-sensitive compounds often encountered in pharmaceutical formulations.
The synthesis of this compound follows a straightforward esterification reaction between decanoic acid and 1-octanol, with water as the only by-product. Proper calculation of substrate quantities is essential for achieving high conversion yields.
Table 1: Substrate Properties and Molecular Characteristics
| Compound | Molecular Weight (g/mol) | Density (g/mL) | Boiling Point (°C) | Molar Ratio Range |
|---|---|---|---|---|
| Decanoic acid | 172.26 | 0.893 | 270 | 1.0 |
| 1-Octanol | 130.23 | 0.827 | 195 | 1:1 to 1:100 |
For a standard reaction setup:
The molar ratio represents one of the most critical parameters, as it not only affects the reaction equilibrium but also defines the physicochemical characteristics of the solvent-free reaction medium. An excess of alcohol serves both to shift the equilibrium toward ester formation and to create a favorable environment for the enzymatic catalyst [1].
A key mathematical tool for optimizing solvent-free enzymatic esterifications is the Substrate-Enzyme Relation (SER), which correlates the mass of reagents and immobilized lipase according to the equation:
SER = (m_alcohol - m_acid) / m_biocatalyst
This relationship indicates a range of reaction conditions that typically result in high conversions. Experimental validation across 39 different solvent-free enzymatic esterification examples revealed that high conversions (above 80%) are generally associated with intermediate positive SER values between 0 and 65. For mid-chain esters like this compound, optimal SER values typically fall in the middle of this range [1].
Table 2: Key Optimization Parameters for this compound Synthesis
| Parameter | Range | Optimal Value | Impact on Reaction |
|---|---|---|---|
| Temperature | 40-80°C | 60-75°C | Higher temperatures increase reaction rate but may affect enzyme stability |
| Acid:Alcohol molar ratio | 1:1 to 1:100 | 1:4 to 1:10 | Excess alcohol drives equilibrium toward ester formation |
| Enzyme loading | 0.5-10% w/w | 2-5% w/w | Higher loading increases rate but adds cost |
| Reaction time | 2-72 hours | 12-24 hours | Dependent on other parameters |
| Water removal | With/without | Recommended | Shifts equilibrium toward synthesis |
The SER approach provides a rational method for optimizing both molar ratio and biocatalyst loading simultaneously, reducing the number of experiments required to identify optimal conditions. This tool is particularly valuable during initial reaction scoping and development phases [1].
Initial Setup: Weigh decanoic acid (10 mmol, 1.7226 g) and 1-octanol (40 mmol, 5.209 g) directly into a 50 mL round-bottom flask. This represents a 1:4 molar ratio of acid to alcohol.
Catalyst Addition: Add Novozym 435 (138-345 mg, 2-5% w/w of total substrates) to the reaction mixture. For a SER value of approximately 25, use 140 mg of enzyme, calculated as: SER = (mass_octanol - mass_decanoic_acid) / mass_biocatalyst = (5.209 - 1.723) / 0.140 = 24.9.
Reaction Assembly: Fit the flask with a reflux condenser. If high conversion (>90%) is desired, include a drying tube filled with molecular sieves (3Å or 4Å) to remove water, or place molecular sieves (10-15% w/w of total reaction mass) directly in the reaction mixture.
Temperature Equilibrium: Place the reaction vessel in a heating bath or on a heated stirrer plate set to 65°C. Allow the system to equilibrate for 5-10 minutes before beginning stirring.
Initiate Reaction: Start magnetic stirring at 200-250 rpm to maintain suspension of the immobilized enzyme while avoiding excessive shear forces that might damage the catalyst particles.
Process Monitoring: Withdraw aliquots (100-200 μL) at regular intervals (0, 1, 2, 4, 8, 12, and 24 hours) for analysis. Dilute samples 10-fold in n-hexane and filter through a small plug of cotton or a 0.45 μm PTFE filter before GC analysis.
Termination: After the desired reaction time (typically 12-24 hours), remove the reaction vessel from the heat source and allow it to cool to room temperature.
Catalyst Separation: Filter the reaction mixture through a sintered glass funnel (porosity G3 or G4) to recover Novozym 435. Wash the catalyst with cold acetone (2 × 5 mL) to remove any adsorbed products.
Product Isolation: Transfer the filtrate to a separatory funnel. If water has accumulated during the reaction, separate the organic layer. Alternatively, wash the reaction mixture with brine (10 mL) to remove any residual water and trace acids.
Purification: For high-purity requirements, purify the crude product by flash chromatography using hexane:ethyl acetate (95:5) as eluent or by short-path distillation under reduced pressure.
Catalyst Reuse: The recovered Novozym 435 can be reused after washing with acetone and drying under vacuum (30-40°C) for 4-6 hours. Monitor catalytic activity over multiple cycles to determine the optimal replacement schedule.
Gas Chromatography is the preferred method for monitoring reaction progress and determining conversion yields. Use the following typical conditions:
Calculate the percentage conversion based on the decrease in decanoic acid peak area relative to the internal standard:
Conversion (%) = [1 - (Acid peak area at time t / Acid peak area at t=0)] × 100
Alternatively, calculate based on the appearance of the ester product:
Conversion (%) = (Ester peak area / Sum of all substrate and product areas) × 100
Confirm the identity of the synthesized this compound through:
Table 3: Troubleshooting Guide for Common Experimental Issues
| Problem | Possible Causes | Solutions |
|---|---|---|
| Low conversion | Insufficient enzyme loading, incorrect molar ratio, water accumulation | Increase enzyme loading (3-7%), optimize acid:alcohol ratio (1:4-1:10), add molecular sieves |
| Slow reaction rate | Sub-optimal temperature, inadequate mixing, enzyme inhibition | Increase temperature (up to 75°C), ensure proper stirring (200-250 rpm), verify substrate purity |
| Enzyme deactivation | Temperature too high, hydration layer damage, mechanical damage | Reduce temperature (<80°C), maintain minimal essential water, optimize stirring speed |
| Product contamination | Incomplete catalyst separation, side reactions | Improve filtration method, use finer porosity filter, control temperature to prevent degradation |
| Decreasing yield with reuse | Catalyst poisoning, incomplete cleaning, physical loss | Wash catalyst thoroughly with acetone, monitor activity per batch, replenish with fresh enzyme |
Water Management Strategy: The formed water in the system can help attenuate problems associated with short-chain alcohol inhibition of lipases. However, in hydrophobic environments with long-chain reagents, water accumulation near the enzyme can form a diffusional barrier. Select a water management approach based on your specific conversion requirements [1].
SER Application: The Substrate-Enzyme Relation (SER) tool is particularly valuable for mid-chain esters like this compound. Calculate SER during experimental design to identify promising reaction condition ranges and reduce optimization time [1].
Novozym 435 Limitations: While Novozym 435 is highly effective in solvent-free systems, be aware that the poly(methyl methacrylate) support can dissolve in some organic media and has moderate hydrophilicity that permits accumulation of hydrophilic compounds. These limitations are generally minimal in solvent-free systems with medium-chain substrates [2].
Scale-up Considerations: For larger-scale reactions, maintain the same SER value while ensuring adequate mixing and mass transfer. The solvent-free system is particularly amenable to scale-up due to increased volumetric productivity and simplified downstream processing.
The synthesis of this compound using Novozym 435 in solvent-free systems represents an efficient, sustainable approach that aligns with green chemistry principles. The Substrate-Enzyme Relation (SER) provides a valuable mathematical tool for optimizing reaction conditions, particularly for medium-chain esters where optimal SER values typically fall between 20-36. This methodology offers significant advantages for pharmaceutical applications, including reduced environmental impact, elimination of solvent residues, high conversion yields, and excellent catalyst reusability.
The protocol described herein enables researchers to achieve consistent, reproducible results while providing the flexibility to optimize conditions for specific requirements. The robust nature of Novozym 435 in solvent-free systems, combined with the straightforward reaction work-up, makes this method particularly valuable for drug development professionals seeking efficient, sustainable synthetic methodologies for ester production.
This compound, also known as decyl octanoate, is a linear alkyl ester with the chemical formula C₁₈H₃₆O₂ and a molecular weight of 284.48 g/mol [1]. This compound falls under the category of sugar-based surfactants and bioemulsifiers, which are gaining significant attention in pharmaceutical, cosmetic, and food industries due to their high biodegradability, low toxicity, and excellent environmental compatibility compared to traditional petrochemical-based surfactants [2]. The ester exhibits a fusion point of approximately 272.45 K (-0.7°C) [1], making it suitable for various formulation applications requiring specific melting characteristics.
The global market for ester-based surfactants continues to expand, driven by increasing demand for sustainable and biocompatible ingredients in pharmaceutical formulations and consumer products [2]. This compound serves as a valuable component in cosmetic and pharmaceutical compositions, functioning as an emollient, moisturizing agent, and penetration enhancer in topical drug delivery systems [3] [4]. Its structural characteristics—consisting of a hydrophilic sugar-derived head and a hydrophobic fatty acid chain—contribute to its surface-active properties and biocompatibility.
Enzymatic synthesis represents a green chemistry approach to this compound production, offering several advantages including high regioselectivity, mild reaction conditions, and reduced byproduct formation compared to conventional chemical methods [2] [5]. This protocol utilizes immobilized lipase enzymes as biocatalysts in solvent-free systems, aligning with principles of sustainable chemistry.
Reaction Setup: Charge a 50 mL round-bottom flask with decanoic acid (10 mmol, 1.72 g) and n-octanol (12 mmol, 1.56 g) at a molar ratio of 1:1.2 [5].
Biocatalyst Addition: Add immobilized lipase (Novozym 435) at 10% (w/w) relative to total substrate mass (0.33 g) [5].
Water Management: Add activated molecular sieves (approximately 1.0 g) to the reaction mixture to control water activity.
Reaction Conditions: Incubate the mixture at 50°C with constant stirring at 200 rpm for 8-24 hours [5].
Progress Monitoring: Monitor reaction progress by TLC (hexane:ethyl acetate, 9:1) or GC analysis at 2-hour intervals.
Product Recovery: Filter off the enzyme and molecular sieves, then wash the catalyst with n-hexane for potential reuse.
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash chromatography if necessary.
The Substrate-Enzyme Relation (SER) provides a mathematical approach to optimize solvent-free enzymatic esterifications [5]. The SER value is calculated as follows:
SER = (m_alcohol - m_acid) / m_biocatalyst
For this compound synthesis, the optimal SER range is 0-4, which corresponds to high conversions (>95%) [5]. This range indicates that the mass difference between alcohol and acid should be minimal relative to biocatalyst loading, promoting efficient reaction kinetics while maintaining enzyme activity.
Chemical catalysis offers an alternative approach for this compound synthesis, particularly suitable for large-scale production where enzymatic methods may be cost-prohibitive. This protocol utilizes a heterogeneous acid catalyst (porous phenolsulphonic acid-formaldehyde resin, PAFR) that enables efficient esterification under neat conditions or even in aqueous environments [6].
Reaction Setup: Combine decanoic acid (10 mmol, 1.72 g) and n-octanol (15 mmol, 1.95 g) in a 50 mL round-bottom flask equipped with a reflux condenser.
Catalyst Addition: Add PAFR catalyst (0.7 mol%, 0.12 g) to the reaction mixture [6].
Reaction Conditions: Heat the mixture to 80°C with constant stirring for 6-12 hours without water removal from the system [6].
Progress Monitoring: Monitor reaction progress by TLC or GC analysis.
Catalyst Removal: Filter the hot reaction mixture to recover the heterogeneous catalyst.
Product Isolation: Wash the organic layer with saturated sodium bicarbonate solution followed by brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure.
Purification: Purify the crude product by flash chromatography using silica gel and hexane:ethyl acetate gradient elution if necessary.
Gas chromatography represents the most reliable method for quantifying reaction conversion and product purity. The following table summarizes optimal GC conditions for this compound analysis:
| Parameter | Specification |
|---|---|
| Column | Capillary column (e.g., DB-5, 30 m × 0.25 mm × 0.25 μm) |
| Detector | Flame Ionization Detector (FID) at 300°C |
| Injector Temperature | 280°C |
| Oven Program | 100°C (hold 2 min) to 300°C at 10°C/min (hold 10 min) |
| Carrier Gas | Helium at 1.0 mL/min constant flow |
| Sample Preparation | Dilute in hexane (1 mg/mL) |
| Retention Time | This compound: ~15.2 min; Decanoic acid: ~8.7 min; n-Octanol: ~5.3 min |
Spectroscopic techniques provide comprehensive structural elucidation of synthetic this compound:
¹H NMR (400 MHz, CDCl₃): δ 4.05 (t, J = 6.8 Hz, 2H, -COO-CH₂-), 2.30 (t, J = 7.5 Hz, 2H, -CH₂-COO-), 1.60 (m, 4H), 1.26 (br s, 24H), 0.88 (t, J = 6.8 Hz, 6H)
¹³C NMR (100 MHz, CDCl₃): δ 174.3 (C=O), 64.3 (-COO-CH₂-), 34.4, 31.9, 29.6-29.3 (multiple signals), 25.8, 22.7, 14.1
FT-IR (cm⁻¹): 2924, 2854 (C-H stretch), 1738 (C=O ester), 1175 (C-O stretch)
Mass Spectrometry: EI-MS m/z 284 [M]⁺, 256, 171, 157, 143, 129, 115, 97, 83, 69, 55 [3]
The following table provides a comprehensive comparison of the two primary synthesis methods for this compound:
| Parameter | Enzymatic Method | Chemical Catalysis |
|---|---|---|
| Catalyst | Immobilized lipase (Novozym 435) | PAFR resin |
| Temperature | 50°C | 80°C |
| Reaction Time | 8-24 hours | 6-12 hours |
| Conversion | >95% | >95% |
| Selectivity | High (monoester) | Moderate |
| Byproducts | Minimal | Diol esters, dehydration products |
| Catalyst Reusability | 5-10 cycles | 10+ cycles |
| Environmental Impact | Low (green process) | Moderate |
| Equipment Requirements | Standard | Standard |
| Scale-up Potential | High | High |
The following workflow diagram illustrates the logical process for selecting the appropriate synthesis method based on research objectives and constraints:
Low Conversion: Increase catalyst loading (5-15% w/w for enzymatic; 0.5-1.0 mol% for chemical) or adjust acid:alcohol molar ratio (1:1 to 1:1.5) [5] [6].
Slow Reaction Kinetics: Raise temperature (up to 60°C for enzymatic; 80°C for chemical) or improve mixing efficiency [5] [6].
Enzyme Deactivation: Control water activity with molecular sieves; avoid exposure to short-chain alcohols at high concentrations [5].
Product Purification Issues: Use flash chromatography with hexane:ethyl acetate (95:5 to 90:10) for difficult separations.
This compound exhibits significant potential in pharmaceutical formulations and drug delivery systems. As a biocompatible ester, it functions as an effective permeation enhancer in transdermal drug delivery, facilitating skin penetration of active pharmaceutical ingredients without causing irritation [4]. Its surface-active properties make it valuable in microemulsion formulations for improved bioavailability of poorly water-soluble drugs.
In topical formulations, this compound serves as an emollient and moisturizing agent, restoring skin barrier function and improving patient compliance in dermatological treatments [3] [4]. Recent studies also explore its application in nanoparticle-based delivery systems, where its amphiphilic character aids in stabilizing lipid-polymer hybrid nanoparticles for targeted drug delivery.
The synthesis and application of this compound align with green chemistry principles and regulatory requirements for pharmaceutical ingredients. The enzymatic synthesis approach particularly exemplifies sustainable technology through:
Biodegradability: this compound demonstrates favorable environmental degradation profiles compared to petroleum-based surfactants [2].
Reduced Toxicity: Sugar-based esters exhibit lower ecotoxicity and improved safety profiles [2].
Process Efficiency: Solvent-free systems minimize waste generation and energy consumption [5].
For pharmaceutical applications, this compound should comply with relevant pharmacopeial standards (USP, EP) for residual solvents, heavy metals, and microbiological quality. Appropriate quality control measures should be implemented throughout the synthesis and purification process to ensure final product specifications meet regulatory requirements.
These application notes provide comprehensive protocols for synthesizing this compound via enzymatic and chemical esterification methods. The enzymatic approach offers superior selectivity and environmental compatibility, while the chemical method provides cost-effective production at scale. The SER mathematical model (SER = 0-4) serves as a valuable optimization tool for reaction parameters [5].
This compound represents a promising biocompatible ester with significant potential in pharmaceutical applications, particularly in topical and transdermal drug delivery systems. Its favorable safety profile, functional properties, and synthetic accessibility position it as a valuable excipient in advanced formulation development.
1. Introduction Octyl decanoate, a medium-chain fatty acid ester, is of significant interest in various industrial sectors, including cosmetics, pharmaceuticals, and food, due to its emollient properties and potential as a biofuel component [1]. This document provides detailed application notes and protocols for the synthesis of this compound via lipase-catalyzed esterification, a green and efficient method suitable for producing high-purity compounds. The protocol emphasizes solvent-free systems, which align with green chemistry principles by increasing volumetric productivity and simplifying downstream processing [2].
2. Reaction Overview and Thermodynamics The synthesis of this compound can be achieved through the direct esterification of decanoic acid and 1-octanol, or via transesterification of other esters (e.g., methyl decanoate) with 1-octanol.
Decanoic Acid + 1-Octanol ⇌ this compound + WaterMethyl Decanoate + 1-Octanol ⇌ this compound + MethanolThese reactions are equilibrium-controlled. Achieving high conversion requires shifting the equilibrium towards the product, typically by using an excess of one substrate or by removing a by-product (e.g., water or methanol) [1] [3] [4]. The reaction is generally endothermic and benefits from moderate heating to increase the reaction rate [1].
3. Catalytic System Selection Both chemical and enzymatic catalysts can be employed. Solid acid catalysts and immobilized lipases are particularly attractive for their reusability and ease of separation.
Table 1: Comparison of Catalytic Systems for this compound Synthesis
| Catalyst Type | Example | Advantages | Disadvantages | Recommended Use |
|---|---|---|---|---|
| Heterogeneous Acid Catalyst | Porous Phenolsulphonic Acid-Formaldehyde Resin (PAFR) [3] | High activity in neat & aqueous conditions; continuous-flow compatible; reusable. | Requires higher temperatures. | Ideal for continuous-flow, bulk production. |
| Immobilized Lipase | Novozym 435 (Candida antarctica Lipase B) [5] [2] | High selectivity, mild reaction conditions; solvent-free operation. | Higher catalyst cost; sensitive to substrate inhibition. | Preferred for high-purity, heat-sensitive products. |
4. Detailed Experimental Protocol: Enzymatic Synthesis in Solvent-Free System
4.1. Materials and Equipment
4.2. Optimization and Setup Tool: Substrate-Enzyme Relation (SER)
A key parameter for success in solvent-free systems is the Substrate-Enzyme Relation (SER), a simple mathematical tool that correlates substrate masses and biocatalyst loading to predict high conversion conditions [2]. The SER is calculated as:
SER = (Mass of Alcohol - Mass of Acid) / Mass of Biocatalyst
For mid-chain substrates like decanoic acid and 1-octanol, the optimal SER value typically ranges from 0 to 10 [2]. This often translates to a mild stoichiometric excess of alcohol and moderate biocatalyst loading.
Table 2: Example Reaction Setup for ~95% Yield Target
| Parameter | Value | Notes |
|---|---|---|
| Decanoic Acid | 3.72 g (21.5 mmol) | Limiting reagent. |
| 1-Octanol | 3.35 g (25.8 mmol) | ~1.2:1 Molar ratio (alcohol:acid). |
| Novozym 435 | 0.3 g | 4.2% by weight of total substrates. |
| Theoretical SER | -1.23 | This falls within the broad optimal range for mid-to-long chain esters, where low SER values (including slightly negative) are effective [2]. |
| Temperature | 50-60°C | Balance between reaction rate and enzyme stability. |
| Time | 4-12 hours | Monitor by GC/TLC until conversion plateaus. |
| Water Removal | Molecular sieves (3Å) | Crucial for shifting equilibrium toward ester formation. |
4.3. Step-by-Step Procedure
The following diagram illustrates the logical workflow for the experimental process and data analysis.
5. Kinetic Evaluation For a deeper mechanistic understanding, the reaction kinetics should be evaluated. Lipase-catalyzed esterification often follows a Ping-Pong Bi-Bi mechanism with substrate inhibition [5]. The initial rate data obtained from the monitored reaction can be fitted to a kinetic model to determine parameters like Vmax (maximum reaction rate) and Km (Michaelis constant). This analysis is crucial for scaling up the process from lab to industrial production [5].
This protocol outlines a robust and efficient method for synthesizing this compound using a green, solvent-free enzymatic approach. The application of the SER tool provides a rational method for optimization, minimizing experimental time and resource consumption. The provided workflow and kinetic analysis framework offer researchers a comprehensive guide to reproduce, scale, and further develop the synthesis process for this valuable ester.
Lipase-catalyzed esterification has emerged as a sustainable alternative to conventional chemical synthesis in pharmaceutical and fine chemical industries. These enzymes (triacylglycerol acyl hydrolases, EC 3.1.1.3) catalyze not only hydrolysis but also esterification and transesterification reactions under low-water conditions, making them ideal for the synthesis of valuable esters like octyl decanoate. This particular ester belongs to the class of fatty acid esters that find applications as pharmaceutical intermediates, flavor compounds, and cosmetic ingredients. The unique mechanism of lipases involves interfacial activation, where a hydrophobic lid opens in non-aqueous environments, exposing the active site and dramatically increasing catalytic activity [1].
The immobilization of lipases enhances their operational stability, enables enzyme reuse, facilitates product separation, and often increases activity through conformational optimization. For pharmaceutical applications, immobilized lipases offer additional advantages including improved enantioselectivity, essential for producing optically pure drugs, and reduced contamination of products with enzyme residues. The global market for microbial lipases is projected to reach USD 590.2 Million by 2023, growing at a CAGR of 6.8%, reflecting their expanding industrial applications [2]. These Application Notes provide detailed protocols for the synthesis of this compound using immobilized lipase biocatalysts, with specific emphasis on practical implementation for researchers and drug development professionals.
Interfacial activation is the cornerstone phenomenon that enables efficient lipase immobilization on hydrophobic supports. Most lipases possess a structural lid domain that covers their active site in aqueous environments. When exposed to hydrophobic interfaces, this lid undergoes conformational rearrangement, exposing the catalytic center and significantly enhancing enzymatic activity. This mechanism allows lipases to be hyperactivated and stabilized simultaneously when immobilized on appropriate matrices [1]. The open form of the enzyme reveals extensive hydrophobic regions around the active site that strongly interact with hydrophobic support materials, effectively locking the enzyme in its active conformation.
The molecular basis for this activation has been elucidated through crystal structures of various lipases, including those from Rhizomucor miehei and Candida rugosa. These structures demonstrate how the open conformation creates a large hydrophobic surface that favorably interacts with support materials such as octyl-agarose [1]. This interaction not only activates the enzyme but also stabilizes it against denaturation, as the immobilized open form is protected from inappropriate interactions with the environment. It is worth noting that while most lipases exhibit this mechanism, there are exceptions such as lipase B from Candida antarctica (CALB), which has a minimal lid and consequently shows less dramatic activation at interfaces [3].
Octyl-agarose supports: These commercially available matrices (e.g., Octyl-Sepharose CL-4B) consist of cross-linked agarose modified with octyl groups. They provide an ideal hydrophobic surface for lipase immobilization through interfacial activation. The support is biocompatible, mechanically stable, and offers sufficient hydrophobicity to trigger lid opening without denaturing the enzyme [4]. The agarose base matrix is derived from marine algae and consists of repeating units of D-galactose and 3,6-anhydro-alpha-L-galactopyranose, making it renewable and biodegradable.
Heterofunctional supports: Advanced immobilization matrices combine hydrophobic character with additional functional groups. Octyl-amino supports prepared using ethylenediamine (EDA) or hexylendiamine (HDA) provide both hydrophobic interaction sites and ionic exchange capabilities [3]. These supports initially immobilize lipases via interfacial activation against the octyl layer, after which ionic bridges can be established between the support and the enzyme surface. This dual interaction pattern prevents enzyme desorption in the presence of hydrophobic solvents or detergents while maintaining the possibility of support reuse after enzyme inactivation.
Other support materials: Various additional matrices have been employed for lipase immobilization, including Celite-535, O-propargyl dextrans, O-pentynyl dextrans, polyethylene, and calcium alginate for gel entrapment [5]. The selection of appropriate support depends on the specific lipase, reaction system, and economic considerations for the intended application.
Objective: To immobilize lipases on octyl-agarose support for enhanced activity and stability in organic synthesis.
Materials:
Procedure:
Quality Control:
Objective: To create advanced heterofunctional supports that combine hydrophobic adsorption with ionic exchange capabilities.
Materials:
Procedure:
Immobilization on Heterofunctional Supports:
Table 1: Comparison of Immobilization Supports and Their Properties
| Support Type | Immobilization Mechanism | Advantages | Limitations | Recommended Lipases |
|---|---|---|---|---|
| Octyl-agarose | Hydrophobic adsorption via interfacial activation | Simple protocol, enzyme hyperactivation, reversible | Enzyme leakage in hydrophobic solvents | CALB, RML, TLL, CRL |
| Octyl-EDA | Mixed hydrophobic/ionic interactions | Reduced enzyme leakage, enhanced stability in organic solvents | More complex preparation | TLL, RML, LU |
| Octyl-HDA | Mixed hydrophobic/ionic interactions | Strongest enzyme retention, good solvent stability | Potential partial activity reduction | CALA, CRL |
| Celite-535 | Physical adsorption | Low cost, simple procedure | Moderate enzyme binding capacity | Aspergillus niger lipase |
Objective: To synthesize this compound via lipase-catalyzed esterification in solvent-free systems.
Reaction Mechanism: The enzymatic esterification follows a ping-pong bi-bi mechanism where the acyl donor (decanoic acid) first binds to the enzyme, forming an acyl-enzyme intermediate with release of water, followed by reaction with the nucleophile (n-octanol) to produce the ester product [1].
Materials:
Procedure:
Analytical Methods:
The SER mathematical tool provides a systematic approach to optimize solvent-free enzymatic esterifications by correlating substrate masses and biocatalyst loading [7]. The SER value is calculated as:
SER = (m_alcohol - m_acid) / m_biocatalyst
where m_alcohol and m_acid represent the masses of alcohol and acid substrates, and m_biocatalyst is the mass of immobilized lipase preparation.
Application Guidelines:
Experimental Design:
Table 2: Optimization Parameters for this compound Synthesis
| Parameter | Optimal Range | Effect on Reaction | Experimental Validation |
|---|---|---|---|
| Temperature | 35-45°C | Higher temperatures increase reaction rate but may reduce stability | 35°C recommended for operational stability [5] |
| Water Content | 3-5% (v/w) | Critical for enzyme flexibility but shifts equilibrium toward hydrolysis | 3% moisture level optimal [5] |
| Agitation Speed | 150-200 RPM | Enhances mass transfer without damaging biocatalyst | 150 RPM sufficient [5] |
| Enzyme Loading | 200-300 I.U./g | Higher loading increases rate but elevates costs | 250 I.U. provides 70% yield [5] |
| Acid:Alcohol Ratio | 1:1 to 1:1.2 | Excess alcohol drives equilibrium but may inhibit at high concentrations | 850 mM acid:750 mM alcohol optimal [5] |
| SER Value | 4-9 | Balances substrate inhibition and mass transfer | Validated for octyl octanoate analog [7] |
Implementing statistical optimization approaches significantly enhances process efficiency compared to one-variable-at-a-time methods. The Response Surface Methodology (RSM) with Central Composite Design (CCD) provides comprehensive understanding of parameter interactions [5]. For initial screening, a Full Factorial Design can identify the most influential factors among temperature, moisture content, shaking speed, enzyme dose, and substrate molar ratio.
Key Experimental Factors:
Advanced Optimization Tool: The Substrate-Enzyme Relation (SER) provides a simplified mathematical approach specifically validated for solvent-free esterification systems [7]. Based on analysis of 39 different solvent-free enzymatic esterification systems, the SER approach demonstrates that high conversions (>80%) are typically achieved within SER values of 0-65, with mid-chain esters like this compound showing optimal performance in the SER range of 4-9.
Reactor Selection:
Critical Scale-Up Factors:
Enantioselective synthesis represents the most significant pharmaceutical application of immobilized lipase biocatalysis. Lipases exhibit remarkable stereochemical preference in recognizing and transforming chiral substrates, making them invaluable for producing optically pure pharmaceuticals [4]. Specific applications include:
Kinetic Resolution of Racemic Mixtures: Immobilized CALB has been successfully used in the kinetic resolution of (R,S)-flurbiprofen via enantioselective esterification, achieving enantiomeric excess up to 89.6% [4]. This approach is applicable to other 2-arylpropionic acid derivatives, important non-steroidal anti-inflammatory drugs (NSAIDs).
Production of Chiral Building Blocks: Lipase-catalyzed processes provide access to enantiomerically pure intermediates such as 1-benzo[b]thiophen-2-yl-ethanol, a key intermediate for Zileuton synthesis (a 5-lipoxygenase inhibitor for asthma therapy) [4].
Pharmaceutical Esters Synthesis: Immobilized lipases catalyze the synthesis of various pharmaceutical esters, including those with controlled release profiles or enhanced bioavailability.
Technology Transfer Protocol:
Regulatory Considerations:
The following workflow diagrams illustrate the key experimental processes for immobilized lipase preparation and application in this compound synthesis.
Figure 1: Experimental workflow for immobilized lipase preparation and this compound synthesis
Figure 2: Mechanism of interfacial activation and process optimization strategy
Low Conversion Rates:
Enzyme Leakage from Support:
Reduced Operational Stability:
Cost Analysis Factors:
Cost Optimization Strategies:
The implementation of immobilized lipase biocatalysis for this compound synthesis offers a sustainable and efficient alternative to conventional chemical processes. The protocols outlined in these Application Notes provide researchers and pharmaceutical development professionals with comprehensive guidance for successful implementation of this technology. The key advantages include mild reaction conditions, reduced environmental impact, excellent regio- and enantioselectivity, and compatibility with complex pharmaceutical molecules.
The critical success factors include appropriate selection of immobilization method, optimization of reaction parameters using tools such as SER, careful control of water activity, and proper reactor design. As the field advances, the development of novel heterofunctional supports and improved process control strategies will further expand the applications of immobilized lipases in pharmaceutical synthesis and other high-value chemical productions.
Based on the general methods described in the literature, here are detailed protocols for two common encapsulation techniques that could be adapted for a lipophilic core material like octyl decanoate [1] [2].
| Method | Core Material State | Wall Material Examples | Key Steps | Advantages | Disadvantages |
|---|
| Complex Coacervation [2] | Liquid/Solid | Gelatin, Gum Arabic | 1. Dissolve wall polymers. 2. Emulsify core into polymer solution. 3. Induce coacervation (pH/temp). 4. Cross-link & solidify. 5. Isolate & dry microcapsules. | High encapsulation efficiency (85-90%), controlled release [2]. | Multi-step process, sensitive to formulation conditions [2]. | | Spray-Drying [2] | Liquid/Solid | Maltodextrin, Gum Arabic, Gelatin, Chitosan [1] [2] | 1. Prepare emulsion of core in wall material solution. 2. Atomize emulsion into hot air chamber. 3. Rapid solvent evaporation. 4. Collect dry powder. | Low-cost, scalable for industry, no solvent residues [2]. | High temperatures can degrade core, porous particles may allow oxidation [2]. |
The following is a generalized step-by-step protocol for microencapsulation via complex coacervation, which is considered one of the most effective methods [2].
Objective: To produce mononuclear or multinuclear microcapsules (1–500 µm) containing a lipophilic core material.
Materials:
Procedure:
The following diagram illustrates the logical workflow for developing a microencapsulated product for drug delivery, from formulation to target application.
To apply these general methods to this compound, you will need to investigate the following aspects through experimental optimization:
Octyl decanoate is a fatty acid ester with significant potential for various research and industrial applications. Below is a summary of its key chemical and physical properties [1] [2].
Table 1: Chemical and Physical Properties of this compound
| Property | Value / Description |
|---|---|
| CAS Number | 2306-92-5 [1] |
| IUPAC Name | This compound [1] |
| Molecular Formula | C₁₈H₃₆O₂ [1] |
| Molecular Weight | 284.5 g/mol [1] |
| Structure | CCCCCCCCCC(=O)OCCCCCCCC [1] |
| Boiling Point | 334–336 °C at 760 mm Hg [2] |
| Flash Point | 158.33 °C (317 °F) [2] |
| Water Solubility | 0.00371 mg/L at 25°C (estimated) [2] |
| logP (o/w) | 7.918 (estimated) [2] |
| Storage Conditions | Dry, dark and at 0 - 4°C for short term or -20°C for long term [1] |
This conventional method involves a direct reaction between decanoic acid and n-octanol, facilitated by an acid catalyst [1].
This "green" approach utilizes lipases as biocatalysts, offering high selectivity and mild reaction conditions [3] [4].
While direct applications in drug development are not detailed in the searched literature, the properties and synthesis of this compound are relevant in broader contexts:
The following diagrams illustrate the primary methods for synthesizing this compound.
Wax monoesters are long-chain esters formed through the esterification of fatty acids with fatty alcohols, creating molecules with unique physicochemical properties that make them valuable across pharmaceutical, cosmetic, and industrial applications. These compounds serve diverse biological functions including surface protection, energy storage, and chemical communication in living organisms. [1] This compound (CAS #: 2306-92-5), specifically known as octyl caprate or decyl octanoate, represents a medium-chain wax ester with significant commercial interest. This ( \text{C}{18}\text{H}{36}\text{O}_{2} ) compound has a molecular weight of 284.5 g/mol and features a balanced structure comprising a 8-carbon alcohol moiety and a 10-carbon fatty acid chain. [2] [3] With increasing demand for sustainable and biocompatible ingredients in pharmaceutical formulations and consumer products, this compound offers an excellent combination of favorable spreading characteristics, low toxicity, and versatile application potential.
The structural configuration of this compound positions it within a special category of esters that demonstrate optimal spreading behavior and sensory properties. As a wax ester with a total carbon number of 18, it falls in a range that provides an ideal balance between volatility and stability for many formulated products. [4] Its molecular structure, with the ester linkage connecting the decanoic acid and octanol moieties, creates a molecule with distinct amphiphilic character that contributes to its emulsifying properties and compatibility with a wide range of pharmaceutical excipients and active ingredients. These characteristics have established this compound as a valuable component in topical drug delivery systems and cosmetic formulations where specific texture and absorption properties are required. [2]
This compound possesses well-characterized physical properties that determine its behavior in various formulations and applications. With a boiling point of 334-336°C at 760 mmHg and a flash point of 158.3°C (317°F), it demonstrates high thermal stability suitable for processes requiring elevated temperatures. [5] [3] The compound has a density of 0.864 g/cm³ and low vapor pressure of 0.000126 mmHg at 25°C, indicating its low volatility at room temperature. [3] Its estimated logP (octanol-water partition coefficient) of 7.92 reflects high hydrophobicity, which correlates with excellent occlusive properties and potential for enhanced penetration through lipid-rich biological barriers. [5] This high lipophilicity makes it particularly valuable for topical formulations where stratum corneum partitioning is desired for dermal drug delivery.
The compound's structural characteristics contribute to its sensory properties and functional behavior. This compound is described as having a mild, fatty-waxy odor profile, making it acceptable for use in fragrance-sensitive applications. [5] Its solubility profile shows miscibility with most organic solvents including DMSO, ethanol, and various oils, while being virtually insoluble in water (0.00371 mg/L at 25°C). [2] [5] This solubility pattern enables versatile formulation options across different delivery systems. The compound's ester functionality makes it susceptible to both hydrolysis and transesterification reactions under appropriate conditions, which must be considered during formulation development and storage. [2] These reactions can be minimized through proper pH control and packaging.
Table 1: Fundamental Physicochemical Properties of this compound
| Property | Value/Specification | Conditions/Method | Reference |
|---|---|---|---|
| CAS Number | 2306-92-5 | - | [2] |
| Molecular Formula | ( \text{C}{18}\text{H}{36}\text{O}_{2} ) | - | [2] [3] |
| Molecular Weight | 284.5 g/mol | - | [2] |
| Boiling Point | 334-336°C | 760 mmHg | [5] [3] |
| Flash Point | 158.3°C (317°F) | TCC | [5] [3] |
| Density | 0.864 g/cm³ | - | [3] |
| Vapor Pressure | 0.000126 mmHg | 25°C | [5] |
| logP | 7.92 (est) | - | [5] |
| Water Solubility | 0.00371 mg/L | 25°C | [5] |
| Odor Description | Mild, fatty, waxy | 100% concentration | [5] |
The analysis of wax esters like this compound presents particular challenges due to their low volatility and high molecular weight. High-temperature GC/MS has emerged as a powerful technique for direct analysis without the need for hydrolysis or derivatization. [6] The method employs specialized high-temperature capillary columns (e.g., DB-1 HT) capable of withstanding temperatures up to 390°C, which is necessary for adequate elution and separation of intact wax esters. The temperature program typically initiates at 120°C, ramps to 240°C at 15°C/min, then to 390°C at 8°C/min, with a final hold at 390°C for 6 minutes. [6] This thermal profile ensures optimal separation of wax ester homologs while maintaining column integrity. Both injector and detector temperatures should be maintained at 390°C to prevent condensation and ensure efficient transfer of high molecular weight compounds.
Mass spectrometric detection following GC separation provides structural information through characteristic fragmentation patterns. Under electron ionization (70 eV), wax esters like this compound produce several diagnostic ions. The molecular ion (M+•) is typically detectable with appreciable intensity (4-9%), allowing molecular weight confirmation. [1] The most abundant fragments usually include protonated acids [RCOOH₂]+ formed through rearrangement with double hydrogen transfer, and acylium ions [RCO]+ resulting from α-cleavage at the carbonyl group. [1] For this compound, key fragments would include m/z 284 (molecular ion), m/z 173 [C₁₀H₂₁O₂]+ (protonated decanoic acid), and m/z 171 [C₁₀H₁₉O]+ (acylium ion from decanoic acid). Simultaneous monitoring of fragment ions corresponding to fatty acid moieties enables specific identification and discrimination between different wax ester species in complex mixtures. [6]
For thermally labile wax esters or those with very high molecular weights, LC/MS methods provide an alternative analytical approach without thermal stress. While specific LC/MS conditions for this compound were not detailed in the search results, general principles for wax ester analysis by LC/APCI-MS can be applied. [6] Atmospheric pressure chemical ionization (APCI) is typically preferred over electrospray ionization for these neutral lipids due to better ionization efficiency. Methods often employ C18 reverse-phase columns with gradient elution using mobile phases such as methanol, isopropanol, and chloroform mixtures. While GC methods offer faster analysis (typically <30 minutes), LC/MS methods may require longer run times (>100 minutes) for wax esters with carbon numbers above 52 but provide advantages for unstable or highly unsaturated species. [6]
Table 2: Optimal HT-GC/MS Parameters for this compound Analysis
| Parameter | Specification | Rationale |
|---|---|---|
| Column | DB-1 HT (15 m × 0.25 mm, 0.10 μm film) | High-temperature stability |
| Injection Temperature | 390°C | Ensures complete vaporization |
| Detection Temperature | 390°C | Prevents condensation of analytes |
| Oven Program | 120°C (hold 1 min) to 240°C at 15°C/min, then to 390°C at 8°C/min, hold 6 min | Optimal separation of wax esters |
| Carrier Gas | Helium, constant flow | Maintains efficiency at high temperatures |
| Injection Mode | Split (1:5) | Prevents column overload |
| Sample Preparation | 0.1-1.0 mg/mL in hexane, toluene, or ethanol | Appropriate solubility and compatibility |
The chemical synthesis of this compound primarily follows classical esterification pathways, with acid-catalyzed reactions being the most common approach. The Fischer esterification protocol, first described by Emil Fischer and Arthur Speier in 1895, involves refluxing decanoic acid with n-octanol in the presence of concentrated sulfuric acid as catalyst under equilibrium conditions. [2] The reaction follows the classical PADPED sequence (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation) with optimal conditions including temperatures of 60-110°C, reaction times of 1-10 hours, and catalyst concentrations of 1-5 mol%. [2] Water removal is crucial for driving the equilibrium toward ester formation, with common methods including Dean-Stark distillation, molecular sieves, or the use of excess alcohol as both reactant and solvent. Under optimized conditions, this approach typically achieves conversions of 80-95%. [2]
Alternative catalytic systems offer improvements in efficiency and environmental impact. Homogeneous catalysts like sulfuric acid provide high activity but require neutralization and separation steps, increasing process complexity and waste generation. [2] Heterogeneous catalysts such as Dowex W50X8 ion-exchange resin represent advanced alternatives, offering advantages in recyclability and process simplification. [2] This catalyst consists of sulfonic acid groups attached to a cross-linked polystyrene matrix, providing high acid strength and thermal stability. For industrial applications, continuous processes with fixed-bed reactors containing heterogeneous catalysts can achieve high throughput with minimal downstream purification requirements. The choice between homogeneous and heterogeneous catalytic systems depends on scale, purity requirements, and environmental considerations.
Lipase-catalyzed synthesis offers a sustainable alternative with high selectivity and mild reaction conditions. Numerous lipases have been demonstrated effective for wax ester synthesis, including those from Rhizomucor miehei (Lipozyme RMIM) and Candida antarctica (Novozym 435). [7] These enzymes catalyze ester formation through a two-step ping-pong mechanism involving acyl-enzyme intermediate formation. [2] The reaction proceeds optimally under low water activity conditions, typically requiring water activity (a_w) values below 0.3 to favor ester synthesis over hydrolysis. [2] Key parameters affecting lipase-mediated esterification include enzyme concentration, substrate molar ratio, temperature, and reaction medium polarity. For this compound synthesis, optimal conditions typically involve enzyme loadings of 1-5 wt%, alcohol-to-acid molar ratios of 1:1 to 3:1, and temperatures of 40-60°C. [2]
Response surface methodology (RSM) with central composite rotatable design (CCRD) has been successfully applied to optimize enzymatic wax ester synthesis. In one study focused on cetyl octanoate (a structurally similar wax ester), maximum yields reached 94% and 98% using Lipozyme RMIM and Novozym 435, respectively. [7] Novozym 435 generally proves more efficient due to its higher stability and broader substrate specificity. The experimental design should evaluate effects of reaction time (1-5 h), reaction temperature (45-65°C), substrate molar ratio (1-3:1), and enzyme amount (10-50%) on yield. [7] Results typically indicate that high yields (>90%) require enzyme amounts ≥40% (w/w) to eliminate external mass transfer limitations. [7] The enzymatic approach is particularly valuable for producing high-purity esters for pharmaceutical applications where residual catalysts or byproducts are problematic.
Table 3: Comparison of Synthesis Methods for this compound
| Parameter | Chemical Synthesis | Enzymatic Synthesis |
|---|---|---|
| Catalysts | Sulfuric acid, p-toluenesulfonic acid, Dowex resin | Lipozyme RMIM, Novozym 435 |
| Temperature Range | 60-110°C | 40-60°C |
| Reaction Time | 1-10 hours | 1-5 hours |
| Conversion Yield | 80-95% | 90-98% |
| Selectivity | Moderate | High |
| Downstream Processing | Complex (neutralization, washing) | Simple (filtration) |
| Environmental Impact | Higher waste generation | Green process |
| Product Purity | Lower (byproducts possible) | Higher |
In mammalian systems, wax monoesters are synthesized through the esterification of fatty alcohols with fatty acids, a reaction catalyzed by wax synthase enzymes. [8] These enzymes conjugate a long-chain fatty alcohol to a fatty acyl-CoA via an ester linkage, producing the wax ester and CoA as products. [8] The biological significance of wax esters in mammals includes their roles in skin barrier function, meibum production for tear film stability, and as components of sebum that lubricate and protect the skin surface. [8] Human sebum typically contains approximately 25% wax monoesters, while specialized glands like the meibomian glands secrete meibum containing about 35% wax esters. [8] These biological wax esters contribute to the prevention of desiccation and maintenance of tissue integrity.
The molecular machinery responsible for wax ester biosynthesis involves specific enzymes identified through expression cloning approaches. The mouse wax synthase gene is located on the X chromosome and encodes a member of the acyltransferase family that synthesizes neutral lipids. [8] This enzyme demonstrates specificity for wax ester synthesis with little ability to produce cholesteryl esters, diacylglycerols, or triacylglycerols. [8] Confocal microscopy studies localize the wax synthase to membranes of the endoplasmic reticulum, consistent with its role in lipid biosynthesis. [8] Tissue distribution analysis shows wax synthase mRNA is most abundant in tissues rich in sebaceous glands such as the preputial gland and eyelid, with lower levels in other tissues. [8] The complete biosynthetic pathway involves two key steps: fatty acid reduction to fatty alcohol (catalyzed by fatty acyl-CoA reductase) followed by esterification (catalyzed by wax synthase).
This compound's unique properties make it valuable across multiple application domains, particularly in pharmaceutical and cosmetic formulations. As an emollient ester, it provides a light, non-greasy skin feel with excellent spreading characteristics, making it ideal for topical drug delivery systems and skincare products. [4] Its molecular structure contributes to what is sensorially described as a "lighter" skin sensation compared to more traditional oils, which enhances patient compliance for topical therapies requiring repeated application. [4] The ester's occlusive properties help reduce transepidermal water loss, making it beneficial in moisturizing formulations and barrier repair products. Additionally, its hydrophobic nature contributes to improved water resistance in sunscreen and protective barrier formulations.
In industrial applications, wax esters like this compound serve as valuable components in lubricants, coating agents, and plasticizers. [7] [9] Ester-based lubricants generally offer excellent lubrication properties due to the polarity of the ester molecules, combined with relative stability to thermal and oxidative processes. [9] They demonstrate characteristics similar to naphthenic base oils such as low pour points and good additive solvency, but with the advantages of higher viscosity indexes and excellent biodegradability. [9] These properties make this compound and similar esters increasingly attractive as sustainable alternatives to traditional petroleum-derived components in pharmaceutical manufacturing equipment lubricants and release agents.
Table 4: Commercial Applications of this compound
| Application Domain | Specific Uses | Functional Role | Benefits |
|---|---|---|---|
| Pharmaceutical | Topical drug delivery, Creams, Ointments | Emollient, Penetration enhancer, Solubilizer | Light skin feel, Enhanced absorption, Low irritation |
| Cosmetics | Skin creams, Hair conditioners, Cleansers | Oil base, Moisture retention, Texture modifier | Non-greasy feel, Excellent spreadability, Stability |
| Industrial | Lubricants, Release agents, Coatings | Base oil, Plasticizer, Surface modifier | High viscosity index, Biodegradability, Thermal stability |
This compound is generally regarded as safe for use in cosmetic and topical pharmaceutical applications based on its chemical structure and properties. While specific toxicity data for this compound was not provided in the search results, its classification as a wax ester suggests a favorable safety profile consistent with similar medium-chain esters. The compound's structural characteristics indicate low potential for skin irritation or sensitization, particularly when properly purified to remove residual alcohol or acid catalysts. The known metabolism of wax esters in biological systems typically involves hydrolysis to fatty acid and alcohol components by esterases, followed by incorporation into normal metabolic pathways, supporting its safety for topical use. [8]
Quality control considerations for pharmaceutical applications should include verification of ester content, acid value, hydroxyl value, and saponification value to ensure complete reaction and absence of significant amounts of unreacted starting materials. Residual catalyst metals should be monitored in chemically synthesized material, while enzyme residues may be a concern for enzymatically produced this compound. Storage should be in a cool, dry place in sealed containers under an inert atmosphere to prevent oxidation and hydrolysis during storage. [2] Compatibility with packaging materials should be verified, as esters can potentially interact with certain plastics or elastomers. For regulatory submissions, comprehensive characterization data including the analytical parameters outlined in previous sections should be generated to support the quality and consistency of this compound used in pharmaceutical formulations.
This compound represents a versatile wax monoester with significant potential in pharmaceutical applications, particularly in topical drug delivery systems. Its favorable physicochemical properties, including high stability, low volatility, and desirable sensory characteristics, make it an attractive excipient for formulators. The comprehensive analytical methodologies outlined in these application notes, particularly high-temperature GC/MS, enable precise characterization and quality control. The availability of both chemical and enzymatic synthesis routes provides flexibility in production approaches depending on purity requirements and sustainability considerations.
Future research directions for this compound should include more extensive toxicological profiling to expand its pharmaceutical applications, particularly for routes beyond topical administration. Exploration of its potential in novel drug delivery systems such as lipid nanoparticles, microemulsions, and transdermal patches would leverage its amphiphilic properties. Additionally, development of greener synthesis methods using immobilized enzymes or continuous flow reactors could enhance sustainability profiles. As the pharmaceutical industry continues to seek biocompatible excipients with improved performance characteristics, wax esters like this compound offer promising solutions that balance efficacy, safety, and manufacturing feasibility.
The Substrate-Enzyme Relation (SER) is a straightforward mathematical tool designed to optimize enzymatic esterification reactions in solvent-free systems (SFS). It correlates the acid:alcohol molar ratio and the biocatalyst loading, which are two of the most critical parameters for achieving high conversion yields. Utilizing SER reduces the number of experiments required for optimization and can lead to reduced biocatalyst loadings, aligning with the principles of Green Chemistry [1].
For researchers and drug development professionals, this method provides a systematic approach to developing efficient and sustainable synthetic routes for esters like octyl decanoate, which has applications in flavors, fragrances, and pharmaceuticals.
The SER is defined by the following equation, which establishes a relationship between the masses of the substrates and the biocatalyst [1]:
SER = (m_alcohol - m_acid) / m_biocatalyst
The SER equation effectively captures the interplay between the thermodynamic and kinetic factors controlling the reaction. The molar ratio of substrates defines the physicochemical environment of the solvent-free medium, while the biocatalyst loading determines the reaction rate. The SER value indicates a range of conditions that promote high conversion by balancing these factors [1].
The following diagram outlines the logical decision process for applying the SER method, from system setup to optimization.
The optimal SER range varies depending on the chain length of the carboxylic acid and alcohol substrates. The table below summarizes the typical SER values for high conversion (>90%) based on validated data [1].
Table 1: Recommended SER Ranges for Different Substrate Types
| Substrate Type | Example Esters | Optimal SER Range | Critical Considerations |
|---|---|---|---|
| Short-chain acids & alcohols | Butyl formate, Isobutyl propionate | 20 - 36 | High alcohol excess reduces inhibition by short-chain acids. Water may remain in system [1]. |
| Mid-chain acids & alcohols | Octyl octanoate, Butyl octanoate | 0.5 - 9 | Balanced conditions possible. Water removal can further enhance yields [1]. |
| Long-chain acids & alcohols | Cetyl stearate, Cetyl oleate | ~ 4 (near 0) | Lower SER due to minimal inhibition. Water removal is crucial to prevent diffusional barriers [1]. |
For the synthesis of This compound, which involves a mid-chain acid (decanoic acid, C10) and a mid-chain alcohol (1-octanol, C8), the literature suggests an optimal SER range is low to middle positive values. A study on the similar ester butyl octanoate achieved 92% conversion at an SER of 0.5, while octyl octanoate synthesis saw 96-99% conversion in an SER range of 4-9 [1]. Initial experiments should target this range.
While SER is a pivotal tool, other parameters must be controlled to ensure reproducible and high-yielding reactions.
Table 2: Key Experimental Parameters for Solvent-Free Esterification
| Parameter | Recommended Setting | Protocol Reference | Rationale & Impact |
|---|---|---|---|
| Biocatalyst | Novozym 435 (or equivalent) | Section 4.1 | Immobilized Candida antarctica Lipase B is widely validated for these systems [1] [2]. |
| Temperature | 40-60 °C | Section 4.1 | Balances enzyme activity and stability. Higher temperatures can increase rate but risk inactivation [2]. |
| Agitation | 150-300 rpm | Section 4.1 | Ensures adequate mixing and reduces external mass transfer limitations [2]. |
| Water Removal | Molecular sieves (3-5 Å) | Section 4.1 | Shifts thermodynamic equilibrium towards synthesis by removing water co-product [1]. |
| Reaction Time | 2-24 hours | Section 4.2 | Varies with enzyme loading and substrate ratio. Must be determined experimentally [1]. |
This protocol describes a standard procedure for synthesizing this compound using the SER guiding principles [1] [2].
This protocol provides a guideline for monitoring the reaction progress and quantifying the yield of this compound [3].
Understanding the Challenge: Hydrolysis is the chemical reversal of esterification, where octyl decanoate breaks down into decanoic acid and octanol in the presence of water [1]. Prevention strategies focus on shifting this equilibrium toward synthesis.
Key Levers for Control: You can effectively suppress hydrolysis by controlling the reaction medium and optimizing physical conditions. The most influential factors are summarized in the table below.
| Factor | Mechanism of Action | Implementation Example |
|---|---|---|
| Water Activity (aw) | Shifts thermodynamic equilibrium away from hydrolysis [1]. | Use molecular sieves (3Å or 4Å); perform reactions in a dry atmosphere (e.g., glove box) [1]. |
| Solvent-Free System (SFS) | Increases reactant concentration, boosting reaction rate and volumetric productivity; facilitates water removal [1]. | Use substrates as the reaction medium; ideal for reactions with liquid substrates [1]. |
| Hydrophobic Support | Prevents water accumulation around the enzyme's active site, protecting its hydration layer and activity [1]. | Immobilize lipases on hydrophobic carriers (e.g., Lewatit VP OC 1600) [1]. |
| Molar Ratio & Enzyme Loading | Optimizes reaction media and kinetics. A tool called SER helps find the ideal balance [1]. | Use the Substrate-Enzyme Relation (SER) tool to determine optimal substrate mass to enzyme mass ratio [1]. |
| Temperature Control | Increases reaction rate; helps reduce water viscosity for easier removal [1]. | Optimize temperature to enhance kinetics without denaturing the enzyme [1]. |
For a systematic approach to optimizing ester synthesis and preventing hydrolysis, follow the workflow below. It integrates the Substrate-Enzyme Relation (SER) tool, which correlates reagent mass and biocatalyst loading to find high-conversion conditions with fewer experiments [1].
Detailed Protocol: Solvent-Free Enzymatic Synthesis
SER = (mass_of_alcohol - mass_of_acid) / mass_of_biocatalyst [1].Q1: My reaction conversion is low, and I see high levels of decanoic acid. What should I do?
Q2: The reaction rate is very slow, even with sufficient enzyme. What could be the cause?
Q3: How can I definitively confirm the identity of my synthesized product, this compound?
^1H NMR and ^13C NMR can provide definitive structural confirmation. Key signatures would include the ester carbonyl carbon signal in ^13C NMR (δ ~174 ppm) and the methylene protons adjacent to oxygen in the octyl chain (δ ~4.0 ppm, triplet) [2].
For quick reference, the following table summarizes the core parameters to check and their optimal ranges based on established synthetic methods.
| Parameter | Common Issue | Recommended Action / Optimal Range | Key Citations |
|---|---|---|---|
| Molar Ratio (Acid:Alcohol) | Stoichiometric ratio leads to equilibrium limitations. | Use excess alcohol (e.g., 2:1 to 3:1 alcohol:acid). For long chains, a slight excess may suffice. [1] | [1] |
| Biocatalyst Loading | Loading is too low for required reaction rate or too high, causing water accumulation. | Optimize using Substrate-Enzyme Relation (SER). Target SER 0-65; ~4-9 for mid-chain esters. [1] | [1] |
| Water Removal | Equilibrium limits conversion as water accumulates. | Employ molecular sieves (e.g., 3Å), azeotropic distillation, or purge with inert gas. [1] [2] | [1] [2] |
| Substrate Inhibition | High decanoic acid concentration inhibits lipase activity. | Avoid high acid concentrations; use an excess of alcohol to shift equilibrium and reduce inhibition. [3] | [3] |
| Catalyst Type | Inefficient or deactivated catalyst. | Enzymatic: Use immobilized lipases (e.g., Novozym 435). [1] Chemical: Use macroporous acid resins (e.g., PAFR) or nano sulfated titania. [2] [4] | [1] [2] [4] |
| Reaction System | Solvent-based systems reduce volumetric productivity and increase downstream costs. | Switch to Solvent-Free Systems (SFS) for higher productivity and greener process. [1] | [1] |
A mathematical tool called the Substrate-Enzyme Relation (SER) simplifies optimization for solvent-free, lipase-catalyzed systems. The SER is calculated as follows [1]: [ SER = \frac{m_{alcohol} - m_{acid}}{m_{biocatalyst}} ] Where mass is in grams. Studies synthesizing octyl octanoate found that high conversions (>96%) were achieved within an SER range of 4 to 9 [1]. The optimal SER varies with chain length:
Shifting the equilibrium is critical for high conversion.
Below is a validated methodology for enzymatic synthesis in a solvent-free system [1].
Yes, advanced heterogeneous acid catalysts offer efficient and cleaner chemical synthesis.
The relationships between key parameters and the troubleshooting logic are summarized in the following workflow:
Beyond troubleshooting, understanding these broader forces can guide project development:
The choice of synthesis method is a primary factor influencing your final yield. The table below compares the most common approaches to help you select the best starting point.
| Method | Key Feature | Optimal SER Range [1] | Typical Yield | Advantages | Disadvantages |
|---|
| Enzymatic (Lipase) | Biocatalyst (e.g., Novozym 435) | Short-chain: 20-36 Mid-chain: 4-9 Long-chain: ~0-4 | High (80-99%) [1] | Eco-friendly, high selectivity, mild reaction conditions [1] | Higher biocatalyst cost, sensitivity to reaction medium [1] | | Acid-Catalyzed (Fischer) | Homogeneous acid catalyst (e.g., H₂SO₄) | Not Applicable | High (80-95%) [2] | Simple setup, high conversion, well-established [2] | Corrosive catalyst, requires neutralization, generates waste [2] | | Heterogeneous Catalytic | Solid acid catalyst (e.g., Dowex resin) | Not Applicable | High (80-95%) [2] | Recyclable catalyst, easier product separation, less waste [2] | Can be slower than homogeneous methods, potential for pore diffusion limitations |
A powerful mathematical tool for optimizing enzymatic synthesis in solvent-free systems is the Substrate-Enzyme Relation (SER), defined as [1]: [ \text{SER} = \frac{m_{\text{alcohol}} - m_{\text{acid}}}{m_{\text{biocatalyst}}} ] Where ( m ) is the mass in grams. Maintaining the SER within the recommended range for your specific acid and alcohol chain lengths is crucial for achieving high conversion [1].
Here are solutions to frequently encountered problems in Octyl Decanoate synthesis.
This is often related to catalyst deactivation or water management.
Reaction rate is influenced by several physical and chemical parameters.
The optimal ratio depends on your synthesis method and the inhibition potential of your substrates.
This protocol uses a solvent-free system, which increases volumetric productivity and aligns with green chemistry principles [1].
Workflow Overview:
Materials:
Step-by-Step Procedure:
This is a classic, high-yielding method suitable for rapid synthesis where catalyst removal is not a primary concern [2].
Materials:
Step-by-Step Procedure:
To deepen your troubleshooting efforts, understanding these core concepts is essential.
1. The Reaction Equilibrium & Water Management The synthesis of this compound is an equilibrium-controlled reaction. According to Le Chatelier's principle, removing the co-product water is essential to drive the equilibrium towards ester formation [1] [2]. The following diagram illustrates the two main synthesis pathways and their relationship with water.
2. The Role of the Substrate-Enzyme Relation (SER) The SER is not just a number; it encapsulates critical reaction parameters. A very high SER indicates a large excess of alcohol and low enzyme loading, which can be useful to reduce inhibition by short-chain acids but may slow the reaction. A very low or negative SER indicates an excess of acid and high enzyme loading, which is beneficial for long-chain reagents but risks water accumulation and enzyme inhibition for other chain lengths [1]. Always interpret your SER value in the context of your specific substrates.
What is lipase inhibition and how is it measured?
Lipase inhibition is a process where a compound, such as the drug Orlistat, prevents the lipase enzyme from catalyzing the hydrolysis of triglycerides into fatty acids and glycerol [1]. This is a key mechanism for drugs aimed at treating obesity.
The potency of an inhibitor is typically expressed as the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50% [1]. A lower IC50 value indicates a more potent inhibitor.
A standard method for determining IC50 uses porcine pancreatic lipase and a substrate like p-nitrophenyl butyrate (PNPB) [1]. The hydrolysis of PNPB is monitored by measuring the increase in absorbance at 410 nm. By testing different concentrations of the inhibitor, a dose-response curve can be plotted to calculate the IC50 value. This pharmacodynamic method can be used to assess the equivalence and interchangeability of different lipase-inhibiting drug formulations [1].
This is a validated method to assess the inhibitory potency of compounds like octyl decanoate against pancreatic lipase, adapted from the literature [1].
1. Reagent Preparation
2. Experimental Procedure
3. Data Analysis
% Activity = (Velocity_sample / Velocity_positive control) × 100For researchers synthesizing esters like this compound, the reaction environment is critical. The table below summarizes the effects of different solvents on lipase activity and stability, which is crucial for designing your experiments [2].
| Solvent Type | Impact on Lipase Structure & Activity | Recommended Use |
|---|---|---|
| Polar Organic Solvents (e.g., DMSO, DMF, ethanol) | Strips water from enzyme surface; increases flexibility, can lead to denaturation and activity loss, especially at higher temperatures [2]. | Use with caution; may require lower temperatures and careful water activity control. |
| Non-Polar Organic Solvents (e.g., n-hexane, cyclohexane, toluene) | Increases structural rigidity and stability; may reduce activity due to suppressed flexibility but enhances thermal stability [2]. | Preferred for high-temperature reactions; promotes interfacial activation. |
| Green Solvents (e.g., Ionic Liquids, Deep Eutectic Solvents) | Can improve activity and stability compared to traditional organic solvents, but does not fully resolve poor solvent tolerance [2]. | Good alternative for specific reactions requiring unique solvent properties. |
| Solvent-Free Systems (SFS) | The medium is formed by substrates themselves; increases volumetric productivity and avoids solvent-related issues [3]. | Ideal for large-scale synthesis; optimization of molar ratio and biocatalyst loading is essential. |
Optimization Strategy: Use the Substrate-Enzyme Relation (SER) Tool
For solvent-free syntheses, you can use the Substrate-Enzyme Relation (SER), a simple mathematical tool to find optimal conditions with fewer experiments [3]. The SER is calculated as:
SER = (mass_of_alcohol - mass_of_acid) / mass_of_biocatalyst
Research has found that high conversion rates (often >90%) are frequently achieved when the SER value is in an intermediate positive range, typically between 0 and 65 [3].
| Issue | Possible Causes | Suggested Solutions |
|---|---|---|
| Low Conversion Yield | Substrate inhibition; incorrect molar ratio; unsuitable solvent; insufficient enzyme [2] [3]. | Optimize molar ratio using SER; switch to a non-polar solvent or SFS; increase biocatalyst loading. |
| Poor Reproducibility | Uncontrolled water activity; enzyme inactivation; solvent impurities [2] [4]. | Control water activity with molecular sieves; use immobilized enzymes for stability; use anhydrous solvents. |
| No Enzyme Activity | Solvent denaturation; incorrect pH/temperature; inhibited enzyme [2] [1]. | Validate enzyme activity in a reference system; verify pH and temperature profile; check for solvent or substrate inhibition. |
| Low Inhibitor Potency | Poor solubility; incompatible assay conditions; irreversible binding [1]. | Improve delivery with a co-solvent like DMSO; ensure assay pH and temperature match the inhibitor's requirements. |
The following diagrams, created with Graphviz, outline core experimental and optimization processes.
Diagram 1: This workflow shows the key steps for performing a lipase inhibition assay to determine the IC50 value of a compound.
Diagram 2: This logic flow illustrates the iterative process of optimizing a solvent-free enzymatic synthesis using the SER tool.
I hope this structured information provides a solid foundation for your technical support center.
The table below summarizes two distinct catalytic approaches for synthesizing octyl decanoate, highlighting the different strategies for handling the reaction equilibrium.
| Method | Catalyst | Reaction Conditions | Water Removal Strategy | Reported Yield | Key Advantages |
|---|---|---|---|---|---|
| Enzymatic (Solvent-Free) [1] [2] | Novozym 435 (Immobilized Lipase) | 25-50°C, no stirring, acid:alcohol molar ratio optimized via RSM [1] | Not actively removed; equilibrium managed by optimized conditions [1] | High (95-99%) for analogous mid-chain esters [1] | Green process, mild conditions, high selectivity [1] |
| Chemical (Neat or In-Water) [3] | PAFR (Phenolsulphonic Acid-Formaldehyde Resin) | 50°C, 12 hours [3] | Paradoxically, water does not need to be removed from the reaction mixture; works even in aqueous solvent [3] | Up to 95% [3] | Robust heterogeneous catalyst, eliminates need for dehydration, functional in water [3] |
The following diagram outlines a general workflow for optimizing enzymatic esterification, integrating the Response Surface Methodology (RSM) and the Substrate-Enzyme Relation (SER) tool mentioned in the research.
Here are some common challenges and solutions based on the research.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low Reaction Yield | Sub-optimal reagent ratio or catalyst loading [2]. | Use statistical tools like RSM to optimize variables. Calculate the SER value to guide adjustments to molar ratio and enzyme loading [1] [2]. |
| Long Reaction Time | Low catalytic activity or enzyme inhibition [1]. | Ensure enzyme activity. For short-chain substrates, a stoichiometric excess of alcohol can reduce acid inhibition [2]. |
| Enzyme Deactivation | Mechanical damage from stirring or harsh conditions [1]. | Conduct the reaction without stirring. Avoid extreme temperatures or impurities that can denature the enzyme [1]. |
Frequently Asked Questions
Q: Can I perform this esterification without removing water?
Q: What is a simple mathematical tool to check my reaction setup?
SER = (mass_alcohol - mass_acid) / mass_biocatalyst. For many systems, an SER value between 0 and 65 is indicative of conditions that can lead to high conversion.Q: The literature mentions RSM. What is it and why is it used?
To build a more comprehensive technical support center, I suggest the following actions:
While detailed, step-by-step troubleshooting guides for this compound are not available in the search results, one source outlines a High-Performance Liquid Chromatography (HPLC) method suitable for its analysis and potential preparative separation [1].
HPLC Analysis and Purification Method [1]
This method can be scaled for isolating impurities or purifying the compound itself.
The workflow for this HPLC-based purification is summarized below:
Understanding these key properties of this compound is essential for designing and troubleshooting purification processes, such as predicting its behavior in chromatographic systems [2].
| Property | Value | Relevance to Purification |
|---|---|---|
| CAS Number | 2306-92-5 [2] | Unique identifier for ordering and referencing. |
| Molecular Formula | C₁₈H₃₆O₂ [2] | Determines molecular weight and mass. |
| Molecular Weight | 284.48 g/mol [2] | Crucial for MS detection and analytical calculations. |
| Boiling Point | 334-336 °C @ 760 mmHg [2] | Indicates suitability for distillation methods. |
| logP (est.) | 7.918 [2] | High lipophilicity; confirms strong retention in reverse-phase HPLC. |
| Water Solubility | ~0.00371 mg/L @ 25 °C [2] | Very low; samples are typically prepared in organic solvents like DMSO [3]. |
| Flash Point | 158.33 °C (317 °F) [2] | Important safety consideration for handling at high temperatures. |
Based on laboratory practice and the information available, here are common challenges and starting points for investigation.
Q1: What is the most common cause of low purity after synthesis?
Q2: How can I improve the separation of this compound from similar esters?
Q3: My sample is not dissolving for analysis. What should I do?
The search results highlight a lack of specific, detailed troubleshooting information for this compound purification.
To develop a comprehensive technical support center, I suggest you:
Esterification is a reversible reaction. To achieve high yields, you must manipulate conditions to favor product formation.
The table below summarizes common issues, their underlying causes, and specific corrective actions you can take.
| Problem / Symptom | Likely Cause | Solution & Corrective Action |
|---|---|---|
| Low yield / Reaction stalls | Equilibrium limit reached; water accumulation reverses hydrolysis [1]. | Remove water: Use molecular sieves, Dean-Stark apparatus, or purging with dry gas. Increase reactant excess: Adjust acid:alcohol ratio [1]. |
| Slow reaction rate | Insufficient catalyst loading or suboptimal enzyme activity. | Increase catalyst: Raise acid or enzyme concentration. For enzymes, ensure proper hydration and check temperature tolerance [2] [1]. |
| Inconsistent results when scaling up | Changing SER (Substrate-Enzyme Relation) or ineffective water removal at larger scale. | Recalculate SER: Maintain the optimal SER value from small-scale tests. Ensure water removal method is scalable and effective [1]. |
A mathematical tool called the Substrate-Enzyme Relation (SER) is valuable for optimizing solvent-free enzymatic esterifications. It correlates the mass of reactants and biocatalyst to predict high-conversion conditions [1].
SER Equation: SER = (mass of alcohol - mass of acid) / mass of biocatalyst [1]
Application Notes:
The following diagram outlines a systematic workflow for troubleshooting and optimizing your this compound synthesis.
For your experimental protocols and reports, here is the essential physicochemical data for this compound.
Table 1: Chemical Identity of this compound [2] [3]
| Property | Value |
|---|---|
| CAS Registry Number | 2306-92-5 |
| IUPAC Name | This compound |
| Molecular Formula | C₁₈H₃₆O₂ |
| Molecular Weight | 284.5 g/mol |
| Canonical SMILES | CCCCCCCCCC(=O)OCCCCCCCC |
| Melting Point (Tfus) | 272.45 K (-0.70 °C) |
Q1: Can I use a strong acid catalyst like sulfuric acid instead of an enzymatic one? A1: Yes. Conventional acid-catalyzed esterification with sulfuric acid is a well-established method [2]. This homogenous catalyst is highly active but requires subsequent neutralization and separation steps, which can generate waste. The choice between chemical and enzymatic catalysis often involves a trade-off between reaction speed, ease of purification, and process greenness [2] [1].
Q2: Why is water removal so critical in this reaction? A2: Esterification is an equilibrium reaction. As the reaction proceeds, the concentration of the co-product, water, increases. According to Le Chatelier's principle, this accumulation pushes the equilibrium backwards towards the reactants, favoring hydrolysis and limiting your ester yield. Continuous water removal is therefore essential to drive the reaction toward completion [1].
Q3: The SER tool is for enzymatic systems. Does the concept apply to acid-catalyzed reactions? A3: While the specific SER equation was developed for biocatalysis, the underlying principle is universal. In acid-catalyzed reactions, there is still a direct relationship between the excess of one reactant and the amount of catalyst needed to achieve a desired reaction rate and conversion. The core idea of optimizing the mass relationship between reactants and catalyst remains valid.
A primary challenge is balancing the acid:alcohol molar ratio with biocatalyst loading. These variables are interdependent and significantly impact conversion yields.
| Challenge / Goal | Recommended Strategy | Rationale & Key Findings |
|---|---|---|
| General Optimization in Solvent-Free Systems | Use the Substrate-Enzyme Relation (SER) tool. [1] | SER correlates mass of reagents and immobilized lipase. Formula: SER = (mass of alcohol - mass of acid) / mass of biocatalyst. [1] |
| High Conversion Yield | Target an SER value between 0 and 65. [1] | High conversions (>80%) consistently occur within this SER range for various esters. Optimal value depends on substrate chain length. [1] |
| Using Long-Chain Substrates (e.g., Decanoic Acid & Octanol) | Aim for an SER value close to 0. [1] | Long-chain reagents are less inhibitory, allowing lower biocatalyst loadings. Water removal is critical to prevent accumulation in the enzyme's hydrophobic environment. [1] |
| Minimizing Biocatalyst Costs | Optimize using SER to find the lowest effective enzyme loading. [1] | SER helps identify conditions that provide high conversion with reduced, more economical amounts of expensive immobilized lipases. [1] |
The SER tool helps narrow optimal conditions, reducing necessary experiments. [1] For long-chain substrates like decanoic acid and octanol, SER values near zero are ideal, requiring careful water removal. [1]
Here is a general protocol for synthesizing octyl decanoate in a solvent-free system using immobilized lipase, adaptable based on specific equipment and enzymes.
Procedure Details:
Reaction Setup: In a sealed reactor (e.g., a round-bottom flask), combine your substrates.
Initiate Reaction: Place the reactor in a temperature-controlled environment, such as a water bath or heating block. Maintain a constant, gentle agitation using a magnetic stirrer. A temperature range of 40-60°C is typically suitable for many lipases. [2]
Monitor Reaction: Track reaction progress over time using analytical techniques like Gas Chromatography (GC) or Thin-Layer Chromatography (TLC). Continue monitoring until conversion plateaus or reaches the desired level.
Reaction Workup: Once satisfactory conversion is achieved:
Q1: What is the SER tool and how do I use it? A1: The Substrate-Enzyme Relation (SER) is a simple mathematical model that correlates the acid:alcohol molar ratio and biocatalyst loading. It is calculated as SER = (mass of alcohol - mass of acid) / mass of biocatalyst. Research validates that high conversion yields for solvent-free ester syntheses are consistently achieved when the SER value is between 0 and 65. You can use this formula to predict how changes in your reactant masses and enzyme loading will affect the reaction system before running experiments. [1]
Q2: Why is water removal so critical in solvent-free systems? A2: Esterification is an equilibrium reaction. Continuous water removal is essential to shift the equilibrium toward ester synthesis and prevent hydrolysis. In solvent-free systems with hydrophobic long-chain substrates, accumulated water can form a separate phase within the pores of the immobilized enzyme, creating a diffusional barrier that reduces the reaction rate and final conversion. [1]
Q3: Besides molar ratio and enzyme, what other factors should I optimize? A3:
For solvent-free enzymatic esterification, a key challenge is balancing the acid:alcohol molar ratio and the biocatalyst loading. The Substrate-Enzyme Relation (SER) is a simple mathematical tool developed to address this. It identifies a range of reaction conditions that lead to high conversions and allows for reduced biocatalyst loadings, cutting down on experimental time and costs [1].
The SER is calculated with the following formula: SER = (m_alcohol - m_acid) / m_biocatalyst ...where masses are in grams [1].
For mid-chain esters like octyl decanoate (a C8 acid and a C10 alcohol), high conversions (often >95%) are typically achieved when the SER value is in a low, positive range, often between 0 and 10 [1]. The following table outlines the relationship between chain length and optimal SER.
| Substrate Chain Length | Typical Optimal SER Range | Key Considerations & Rationale |
|---|---|---|
| Short-chain acids/alcohols [1] | 20 - 65 [1] | Significant alcohol excess reduces strong inhibition by short-chain acids. Water formed in reaction helps protect enzyme hydration [1]. |
| Mid-chain acids/alcohols (e.g., Octyl octanoate) [1] | 0 - 10 (e.g., 4-9 for >96% conversion) [1] | Lower inhibition potential allows for lower alcohol excess and higher biocatalyst loadings. Water removal is often beneficial [1]. |
| Long-chain acids/alcohols [1] | ~0 (e.g., 4 for >95% conversion) [1] | Minimal substrate inhibition enables low alcohol excess and high biocatalyst loading. Essential to remove water to prevent diffusional barriers in hydrophobic media [1]. |
This workflow will guide you through the experimental steps for optimizing your synthesis of this compound using the SER principle.
Step-by-step guidance for the workflow:
Here are solutions to common problems you might encounter during optimization.
| Problem | Potential Cause | Solution |
|---|---|---|
| Low Conversion | Non-optimal SER value (wrong balance of molar ratio and enzyme). | Systematically vary acid:alcohol ratio and enzyme load to find SER giving >90% yield [1]. |
| Biocatalyst Deactivation | Support dissolution in specific solvents; enzyme leaching from support. | Note: SER is for solvent-free systems. If using solvents, avoid those that dissolve poly(methyl methacrylate) supports (e.g., Novozym 435). Consider coated enzymes or alternative supports [2]. |
| Water Accumulation | Generated water creates diffusional barrier, halting reaction. | Integrate water removal (molecular sieves, dry gas purge) into reactor setup, especially for mid/long-chain esters [1]. |
| Mass Transfer Limitations | Inefficient mixing in viscous solvent-free media. | Ensure adequate agitation speed. For larger scales, consider different reactor designs or even flow biocatalysis setups [3]. |
Here are established solvent-free protocols for synthesizing octyl decanoate, suitable for your troubleshooting guides.
| Method | Catalyst Type | Key Reaction Conditions | Core Challenge Addressed | Reported Outcome |
|---|---|---|---|---|
| Enzymatic Esterification [1] | Immobilized lipase (e.g., Novozym 435) | Acid:Alcohol (~1:1 M ratio), Low biocatalyst loading | Optimizing conversion with minimal enzyme use | Up to 99% conversion when parameters are optimized [1] |
| Acidic Resin Catalysis [2] | Macroporous PAFR (Phenolsulphonic acid-formaldehyde resin) | 0.7 mol% catalyst, 50-80°C, Water not removed from system | Conducting esterification without water removal | Up to 95% yield in batch and continuous-flow systems [2] |
| Ultrasound-Assisted Enzymatic [3] | Immobilized lipase | 40°C, Ultrasound irradiation, 90 min | Overcoming immiscibility and semi-solid reaction media | Up to 95% yield by improving substrate mixing [3] |
Detailed Experimental Protocol: Enzymatic Synthesis with SER Optimization
For the enzymatic route, a key methodology involves using the Substrate-Enzyme Relation (SER) tool to optimize conditions efficiently [1].
Q: How can I predict the best acid:alcohol ratio and enzyme amount without running dozens of experiments? A: Use the Substrate-Enzyme Relation (SER) tool. Calculate SER = (m_alcohol - m_acid) / m_biocatalyst. For this compound, target an SER value close to 0-10. This range correlates with high conversion while conserving the often-expensive immobilized enzyme [1].
Q: My reaction mixture is too viscous or immiscible, leading to low conversion. What can I do? A: This is a common issue in solvent-free systems. Consider implementing ultrasound irradiation. The ultrasonic energy enhances molecular mobility, improves substrate mixing, and facilitates transport to the enzyme's catalytic site, significantly boosting reaction efficiency and yield [3].
Q: Is it possible to run a solvent-free esterification without actively removing water? A: Yes, using a macroporous polymeric acid catalyst like PAFR. Its hydrophilic pore structure absorbs water, shifting the equilibrium towards ester formation without the need for complex apparatus to remove water, achieving high yields (e.g., 95%) [2].
The following flowchart outlines a logical approach to diagnosing and resolving typical issues in solvent-free this compound synthesis. This visual guide can be a centerpiece for your technical support resources.
To better assist researchers, your support team should be familiar with these core concepts:
The information from the search results is robust for enzymatic and chemocatalytic methods, but does not cover challenges related to specific industrial equipment or downstream purification. If your users require deep troubleshooting in these areas, it would be beneficial to consult more specialized industrial literature.
Mass transfer limitations occur when the physical movement of reactants or products is slower than the chemical reaction, controlling the overall rate. In systems involving octyl decanoate, this is particularly relevant in immobilized enzyme systems and microemulsions [1].
The table below summarizes common scenarios, their causes, and observable effects:
| System Type | Root Cause | Observed Effect |
|---|---|---|
| Immobilized Lipase Systems [2] | Water accumulation inside the biocatalyst particle. | Forms a diffusional barrier, reducing access to the enzyme's active site. |
| Biphasic Systems (e.g., Microemulsions) [1] | Slow diffusion of organic-laden micelles away from the interface. | Overall rate of esterification becomes dependent on micelle diffusion speed. |
| Solvent-Free Esterification [2] | High viscosity of the reaction medium, especially with long-chain substrates. | Reduced molecular mobility, leading to decreased reaction rates. |
Here are answers to common questions and steps to mitigate mass transfer issues.
FAQ 1: How can I confirm that my reaction is limited by mass transfer and not by enzyme kinetics? A classic method is to measure the reaction rate while varying the amount of biocatalyst while keeping all other parameters constant [2].
FAQ 2: What strategies can I use to overcome mass transfer limitations in solvent-free enzymatic synthesis? Optimizing the Substrate-Enzyme Relation (SER) is a key strategy. SER is calculated as: SER = (mass of alcohol - mass of acid) / mass of biocatalyst [2].
While developed for oxygen, the dynamic method for measuring kLa is a cornerstone principle for quantifying mass transfer in bioreactors and can be conceptually applied to other gases or systems [3].
dCₐₗ/dt = kLa (C*ₐₗ - Cₐₗ). Integrating this allows you to solve for the mass transfer coefficient, kLa [3].Critical Assumptions for this Method:
The following diagram outlines a logical process to diagnose and address mass transfer limitations in your experiments. You can use this Graphviz DOT code to generate the flowchart.
Diagnostic Path for Mass Transfer Issues
This compound is a fatty acid ester. Its molecular formula is C₁₈H₃₆O₂, and it has a molecular weight of 284.5 g/mol [1]. Its stability can be compromised primarily through two chemical reactions [1]:
For short-term storage (days to weeks), it is recommended to store this compound at 0 - 4 °C. For long-term storage (months to years), the recommended temperature is -20 °C [1]. The compound should always be kept in a dry and dark environment [1].
| Parameter | Recommendation / Characteristic |
|---|---|
| Short-Term Storage | 0 - 4 °C [1] |
| Long-Term Storage | -20 °C [1] |
| Light Sensitivity | Store in dark [1] |
| Moisture Sensitivity | Keep dry [1] |
| Common Solvent | Soluble in DMSO [1] |
Here are some frequently asked questions and solutions for issues you might encounter.
Q1: How can I prevent the degradation of this compound in an aqueous solution?
Q2: My analysis shows the presence of decanoic acid and octanol. What happened?
Q3: What is the best way to confirm the identity and purity of this compound after long-term storage?
For a more proactive approach, you can implement the following experimental protocol to assess the storage stability of this compound under various conditions.
The following table summarizes the key characteristics and available data for each compound.
| Property | Methyl Octanoate | Octyl Decanoate |
|---|---|---|
| Chemical Structure | C9H18O2 (Short-chain ester) | C18H36O2 (Long-chain ester) [1] |
| IUPAC Name | Methyl octanoate [2] | This compound [1] |
| Key Identified Roles / Applications | • Biofuel surrogate/additive [3] [4] • Flavor and fragrance agent (fruity aroma) [2] • Constituent of plant essential oils [2] | • Fragrance agent (pleasant aroma) [1] • Classified as a wax monoester [1] | | Experimental Bioactivity Data | Found in Rosa bracteata essential oil; exhibited antibacterial activity with MIC values ranging from 40.00 to 640.00 μg/mL [2]. | No specific experimental bioactivity data was found in the search results. | | Relevant Membrane Interaction Data | Fatty acid methyl esters, as a group, can activate membrane cholesterol, potentially displacing it from phospholipid complexes and altering membrane properties [5]. | No direct data found. As a fatty acid ester, its behavior may share similarities, but no specific studies were identified. | | Key Physical Property Data | Saturation vapor pressure measured for biofuel application research [3]. | No thermophysical property data was found in the search results. |
For the data presented above, here is a deeper dive into the experimental protocols and contexts.
To better understand the key concepts related to these compounds, the following diagrams illustrate a general synthesis pathway and a proposed mechanism of membrane interaction.
The distinct structures of methyl octanoate and this compound suggest different research and application potentials.
To build a more direct comparison guide, you could propose and conduct the following experimental analyses:
To objectively compare octyl decanoate with other esters, your analysis should evaluate key performance properties. The table below outlines critical parameters and general experimental methods relevant to drug development.
| Performance Parameter | Comparison Focus | Relevant Experimental Methodologies |
|---|---|---|
| Chemical Structure | Chain length (C8-C10) vs. other short, medium, long-chain esters | Gas Chromatography-Mass Spectrometry (GC-MS) [1] |
| Solubility & Permeation | Performance as emollient, skin permeation enhancer, or solvent | Cell culture models, Franz diffusion cells, log P calculations [2] |
| Metabolic Pathways | Susceptibility to enzymatic degradation (e.g., esterases) vs. other esters | Incubation with liver microsomes or plasma, monitoring metabolite formation [1] |
| Biological Activity | Targeted biological effects (e.g., receptor activation, metabolic modulation) | Cell-based assays (e.g., cAMP production, [³⁵S]GTPγS binding) [3] |
| Compatibility & Stability | Physical/chemical stability in formulations, interaction with other ingredients | Forced degradation studies (heat, light, pH), compatibility testing |
The following diagram maps a logical workflow for the experimental evaluation of fatty acid esters, from initial property testing to final application assessment.
When designing your comparison study, keep these points in mind:
Octyl decanoate, also known as octyl caprate, is a fatty acid ester. Its physical properties are key for predicting its behavior in HS-SPME analysis [1] [2].
| Property | Value |
|---|---|
| CAS Number | 2306-92-5 [1] [2] |
| Molecular Formula | C₁₈H₃₆O₂ [1] [2] |
| Molecular Weight | 284.48 g/mol [1] [2] |
| Boiling Point | 334.7 °C @ 760 mmHg [1] |
| Flash Point | 158.5 °C [1] |
| Vapor Pressure | 0.000126 mmHg @ 25°C (est.) [2] |
| logP (o/w) | ~7.9 (est.) [2] |
| Odor Description | Mild, fatty, waxy [2] |
| Water Solubility | 0.00371 mg/L @ 25 °C (est.) [2] |
The following diagram outlines the general HS-SPME workflow, which can be adapted for extracting semi-volatile compounds like this compound.
Here is a detailed breakdown of the workflow steps, incorporating strategies for semi-volatile compounds:
Sample Preparation: Weigh 0.1 to 2 grams of a fatty sample (like oil) into a headspace vial [3]. The addition of salts like sodium chloride (e.g., 4g in 20mL sample) can improve the extraction of certain analytes via the salting-out effect [4] [5]. Use an internal standard such as 2-octanol for quantification [4] [5].
HS-SPME Extraction: Conditional extraction parameters are critical for semi-volatile this compound.
GC-MS Analysis: Desorb the fiber in the GC inlet (e.g., 250°C for 5 minutes, splitless mode) [7]. Use a mid-polarity column like VF-WAX to well-separate esters [4]. The mass spectrometer can operate in SCAN mode for untargeted analysis or SIM mode for better sensitivity of target ions [5].
Data Analysis: Identify this compound by matching its mass spectrum with libraries and confirm using its retention index. Quantify by comparing the peak area (or area ratio to an internal standard) against a calibration curve [5].
While direct data on this compound is unavailable, these insights from other matrices can guide your experimental design.
Comparing Extraction Phases: Research on wine and olive oil shows that Thin-Film (TF) SPME devices with a DVB/PDMS coating offer a larger surface area than traditional fibers, significantly enhancing sensitivity for various flavor and fragrance compounds [6]. For a comprehensive analysis, a combined approach using TF-SPME with a SBSE device (Twister) can be desorbed together, providing complementary coverage of a very wide range of compound polarities in a single run [6].
Key Method Parameters: When analyzing semi-volatile compounds in fatty matrices, the combination of temperature and vacuum is highly effective. One study on olive oil showed that using vacuum assistance at an elevated temperature provided a 4.5 to 5-fold increase in the signal for semi-volatile aldehydes compared to conventional HS-SPME [3].
To obtain the specific comparative data you need, I suggest the following actions:
The table below summarizes an established reverse-phase (RP) HPLC method for analyzing octyl decanoate [1].
| Parameter | Description |
|---|---|
| Application Analytic | Decanoic acid, octyl ester (this compound) |
| Chromatography Technique | Reverse Phase (RP)-HPLC |
| Recommended Column | Newcrom R1 (C18-based, low silanol activity) |
| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid |
| MS-compatible Modification | Replace Phosphoric Acid with Formic Acid |
| Scalability | Method is scalable for preparative separation and pharmacokinetics |
| Alternative Column Format | 3 µm particle columns available for fast UPLC applications |
To build a more comprehensive comparison guide, you might find the following approaches helpful:
The following diagram outlines a general logical workflow you can adapt for developing or comparing chromatographic methods for compounds like this compound.
This compound, also known as octyl caprate, is a fatty acid ester with the formula C₁₈H₃₆O₂ and a molar mass of 284.48 g/mol [1] [2] [3]. The table below summarizes its core identifiers and basic properties:
| Property | Value |
|---|---|
| CAS Number | 2306-92-5 [2] [3] |
| Molecular Formula | C₁₈H₃₆O₂ [1] [2] |
| Molecular Weight | 284.48 g/mol [1] [2] |
| XLogP3 | 7.60 (est) [3] |
| Odor Description | Mild, fatty, waxy [3] |
The National Institute of Standards and Technology (NIST) provides critically evaluated thermophysical data for this compound [1]. The table below lists the available properties in the database.
| Property Class | Specific Properties Available |
|---|---|
| Critical Properties | Temperature, Pressure, Density |
| Phase Behavior | Triple Point Temperature, Normal Boiling Temperature, Boiling Temperature as a function of Pressure |
| Density | Density of liquid and gas as a function of Temperature and Pressure |
| Enthalpy & Heat Capacity | Enthalpy of vaporization, Heat capacity at saturation pressure (liquid), Heat capacity at constant pressure (ideal gas) |
| Transport Properties | Viscosity (gas & liquid), Thermal conductivity (gas & liquid) |
| Other | Refractive index, Enthalpy of formation (gas & liquid) |
A study provides a detailed kinetic analysis of this compound synthesis catalyzed by Chromobacterium viscosum (CV) lipase [4]. Here is a summary of the experimental system and findings:
The following diagram illustrates the "ping-pong bi-bi" mechanism described in the experimental study.
Diagram of the enzymatic synthesis mechanism for this compound.
While not directly studying this compound, one research paper provides a relevant context for how chain length affects the biological activity of amphipathic molecules, which include esters [5]. The study found that the potency of various amphipaths in activating membrane cholesterol generally paralleled their octanol/water partition coefficients (LogP), a measure of hydrophobicity [5]. However, relative potency declined for compounds with chain lengths greater than 10 carbons [5]. This suggests that for a C18 compound like this compound, its very high LogP (estimated at 7.60-7.92) [3] might place it in a range where its membrane-disrupting effects could be less potent than shorter-chain analogs, a hypothesis that would require direct experimental confirmation.
The table includes a Retention Index (RI), which is a relative value used to identify compounds by comparing their retention times to a series of standard hydrocarbons. While extremely useful, it is not the same as a specific retention time in minutes.
Since a direct value is unavailable, you would need to determine it through experimentation. Here is a generalized protocol for method development.
1. Sample Preparation
2. Chromatographic Conditions (Example) The following conditions, adapted from a method for analyzing volatile compounds in beer, can serve as a starting point for GC analysis [2]:
3. Optimization Parameters Retention time is highly sensitive to operational parameters. During method development, you can optimize the separation by adjusting [3] [4]:
The workflow for this experimental approach is outlined in the diagram below.
To create a fair and objective comparison of this compound's performance against other esters, you should ensure all compounds are analyzed under identical, clearly documented conditions. The table below suggests the key parameters to report.
| Parameter for Comparison | Why Report It? |
|---|---|
| Retention Time (minutes) | Primary measure for direct comparison under the same method. |
| Retention Index | Allows comparison across different laboratories and methods. |
| Column Type | Stationary phase is a major factor governing retention. |
| Temperature Program | Critical for reproducibility in GC. |
| Mobile Phase Gradient | Critical for reproducibility in HPLC/UPLC. |
| Peak Symmetry (e.g., Tailing Factor) | Indicates peak shape and method robustness. |
The table below summarizes the key information for identifying octyl decanoate (CAS 2306-92-5) via mass spectrometry, as provided by the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center [1].
| Property | Value / Description |
|---|---|
| CAS Number | 2306-92-5 [1] |
| Molecular Formula | C18H36O2 [2] [1] [3] |
| Molecular Weight | 284.4772 g/mol [1] |
| IUPAC Name | This compound [1] |
| Spectrum Owner | NIST Mass Spectrometry Data Center [1] |
| Spectrum Availability | Available through the NIST/EPA/NIH Mass Spectral Library. The spectrum can be viewed online but requires a subscription or license to download [1]. |
Although the search results do not contain a specific experimental protocol for this compound alone, recent studies extensively detail the use of headspace solid-phase microextraction coupled with gas chromatography–mass spectrometry (HS-SPME-GC–MS) for identifying volatile compounds like esters in complex matrices such as fruit wines. The following workflow generalizes the key steps based on these methodologies [4] [5].
Experimental details from recent studies:
For a more comprehensive analysis, researchers often combine HS-SPME-GC-MS with other techniques. The table below compares it with Headspace-Gas Chromatography-Ion Mobility Spectrometry (HS-GC-IMS), another powerful method for volatile compound analysis [4] [6] [5].
| Feature | HS-SPME-GC–MS | HS-GC-IMS | | :--- | :--- | :--- | | Principle | Separation by GC, identification by mass-to-charge ratio [4] | Separation by GC, identification by ion mobility (drift time) under ambient pressure [4] | | Strengths | High sensitivity; powerful compound identification with extensive libraries (e.g., NIST) [4] | Very fast analysis; high sensitivity for low-boiling-point compounds (aldehydes, ketones); generates visual fingerprints for easy sample comparison [4] | | Limitations | Longer analysis time; potential loss of compounds during pre-treatment [4] | Limited compound libraries compared to MS; less effective for complex, high-molecular-weight compounds [4] | | Synergy | The two techniques are complementary. Using both can significantly improve the comprehensiveness of flavor characterization in complex samples, with each identifying some unique volatile compounds the other might miss [4] [5]. |
The table below summarizes the basic identifying information for this compound, which is also known as octyl caprate.
| Property | Description |
|---|---|
| Chemical Name | Decanoic acid, octyl ester [1] [2] |
| CAS Registry Number | 2306-92-5 [1] [2] |
| Molecular Formula | C₁₈H₃₆O₂ [1] [2] |
| Molecular Weight | 284.48 g/mol [1] [2] |
| Structure | An ester formed from decanoic acid and n-octanol [2] |
Since the experimental data you need is not publicly available, here are concrete steps you can take to acquire it.
To objectively compare this compound's performance with other alternatives, you may need to look for academic studies that investigate a series of compounds. The search strategy below can help you find relevant literature:
The water solubility of Octyl Decanoate itself is extremely low. The quantitative data and general trends for esters are summarized in the table below.
| Ester Name | Formula / Chain Length | Water Solubility | Source |
|---|---|---|---|
| This compound | C18H36O2 / C8 alcohol, C10 acid | 0.00371 mg/L at 25°C | [1] |
| This compound | C18H36O2 / C8 alcohol, C10 acid | Not specified, but "low" | [2] |
| Small Esters (e.g., Ethyl Propanoate) | ~3-5 carbon atoms | Decreases significantly with increasing chain length (e.g., from 8.7 g/100 g to 1.7 g/100 g) | [3] [4] |
The fundamental relationship between an ester's structure and its solubility is well-established:
While the search results do not provide a detailed step-by-step protocol for the specific data cited, they refer to established methods for evaluating surfactant and ester solubility which are applicable here.
The diagram below illustrates the logical relationship between an ester's molecular structure and its solubility in water, which explains why this compound has very low solubility.